molecular formula C13H17N3 B1421477 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE CAS No. 885272-33-3

6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE

Cat. No.: B1421477
CAS No.: 885272-33-3
M. Wt: 215.29 g/mol
InChI Key: DCOCFWGGMOZSDR-UHFFFAOYSA-N
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Description

6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE is a useful research compound. Its molecular formula is C13H17N3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(1-methylpiperidin-4-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-16-6-4-10(5-7-16)11-2-3-12-9-14-15-13(12)8-11/h2-3,8-10H,4-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOCFWGGMOZSDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CC3=C(C=C2)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678284
Record name 6-(1-Methylpiperidin-4-yl)-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-33-3
Record name 6-(1-Methyl-4-piperidinyl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1-Methylpiperidin-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-(1-Methyl-piperidin-4-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a fusion of benzene and pyrazole, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural rigidity, aromatic nature, and capacity for hydrogen bonding have made it a cornerstone in the design of a multitude of pharmacologically active agents.[3] Notably, indazole derivatives have been successfully developed into FDA-approved drugs for conditions ranging from cancer to chemotherapy-induced nausea.[1] The inherent bioactivity of this scaffold stems from its ability to mimic the purine core of ATP, enabling it to function as a competitive inhibitor for a wide array of protein kinases.[1] This guide provides a comprehensive technical overview of 6-(1-methyl-piperidin-4-yl)-1H-indazole, a molecule of significant interest due to its combination of the established indazole core with a substituted piperidine moiety, a common feature in centrally active and water-soluble pharmaceuticals.

Core Molecular Attributes and Physicochemical Properties

The fundamental chemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These parameters influence its synthesis, formulation, absorption, distribution, metabolism, and excretion (ADME) profile.

Structural and Molecular Data

The foundational attributes of 6-(1-methyl-piperidin-4-yl)-1H-indazole are summarized below.

PropertyValueSource(s)
IUPAC Name 6-(1-methylpiperidin-4-yl)-1H-indazoleN/A
CAS Number 885272-33-3N/A
Molecular Formula C₁₃H₁₇N₃N/A
Molecular Weight 215.29 g/mol N/A
Predicted Physicochemical Characteristics

While experimental data for this specific molecule is not publicly available, computational models provide valuable estimations for key physicochemical properties that guide experimental design.

PropertyPredicted ValueSignificance in Drug Development
Boiling Point 382.1 ± 35.0 °CIndicates low volatility and thermal stability under typical conditions.
Density 1.149 ± 0.06 g/cm³Relevant for formulation and process chemistry calculations.
pKa 14.24 ± 0.40Refers to the acidity of the indazole N-H proton, influencing its ability to act as a hydrogen bond donor. The piperidine nitrogen will have a lower, more basic pKa, making it a key site for salt formation to improve solubility.

Note: The data in this table is based on computational predictions and should be confirmed by experimental analysis.

Chemical Structure Visualization

The 2D structure of 6-(1-methyl-piperidin-4-yl)-1H-indazole, highlighting the fused indazole ring system and the C6-linked N-methylpiperidine substituent.

Caption: 2D structure of 6-(1-methyl-piperidin-4-yl)-1H-indazole.

Synthesis and Manufacturing Pathways

Proposed Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

This powerful palladium-catalyzed reaction forms a carbon-carbon bond between a halide (or triflate) and an organoboron compound.[4] This method is widely favored in pharmaceutical manufacturing due to its high functional group tolerance, generally good yields, and the commercial availability of a vast array of building blocks.

The proposed synthesis would logically proceed via the coupling of a 6-halo-1H-indazole with a piperidine-containing boronic acid or boronic ester.

G Start1 6-Bromo-1H-indazole (Protected) Conditions Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Start1->Conditions Start2 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine Start2->Conditions Intermediate Coupled Product (Protected) Conditions->Intermediate Suzuki Coupling Product 6-(1-Methyl-piperidin-4-yl)-1H-indazole (Final Product) Intermediate->Product Deprotection

Caption: Proposed Suzuki-Miyaura coupling synthesis workflow.

Step-by-Step Experimental Protocol (Exemplary)

The following protocol is a well-reasoned, exemplary procedure based on established methodologies for Suzuki coupling reactions involving indazole cores.[4]

  • Protection of Indazole: The NH group of the indazole is acidic and can interfere with the coupling reaction. It should first be protected. A common protecting group for this purpose is the tetrahydropyranyl (THP) group, installed by reacting 6-bromo-1H-indazole with dihydropyran in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent like dichloromethane (DCM).

  • Suzuki-Miyaura Coupling Reaction:

    • To a reaction vessel purged with an inert gas (e.g., argon or nitrogen), add the protected 6-bromo-1H-indazole (1 equivalent), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1-1.5 equivalents), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 equivalents), and a base, typically potassium carbonate or cesium carbonate (2-3 equivalents).

    • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Heat the reaction mixture with stirring (typically 80-100 °C) and monitor its progress by a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of the Coupled Product: The crude product is typically purified by column chromatography on silica gel to yield the pure, protected coupled product.

  • Deprotection: The protecting group is removed under acidic conditions. Dissolving the purified intermediate in a solvent like methanol and adding a strong acid (e.g., HCl) will cleave the THP group.

  • Final Purification: After removal of the acid and solvent, the final product, 6-(1-methyl-piperidin-4-yl)-1H-indazole, can be purified by recrystallization or a final chromatographic step to achieve high purity.

Analytical Characterization and Spectral Properties

Unequivocal structural confirmation is paramount. A combination of spectroscopic techniques would be employed to characterize the final compound. Based on data from closely related analogues found in the patent literature, the following spectral characteristics can be anticipated.[4]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the chemical environment of hydrogen atoms. Key expected signals would include:

    • A downfield singlet for the indazole NH proton (>10 ppm).

    • Singlets or doublets in the aromatic region (7-8 ppm) corresponding to the protons on the indazole ring.

    • A singlet around 2.2-2.4 ppm for the N-methyl group on the piperidine ring.

    • A series of multiplets in the aliphatic region (1.5-3.5 ppm) for the methylene and methine protons of the piperidine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information on the carbon skeleton. Distinct signals would be expected for the aromatic carbons of the indazole, the aliphatic carbons of the piperidine ring, and the N-methyl carbon.

  • HRMS (High-Resolution Mass Spectrometry): This technique provides a highly accurate mass-to-charge ratio, confirming the elemental composition of the molecule. For 6-(1-methyl-piperidin-4-yl)-1H-indazole, the expected [M+H]⁺ ion would have a calculated m/z that can be experimentally verified to within a few parts per million.

Pharmacological Profile and Therapeutic Potential

The true value of a chemical entity in drug discovery lies in its biological activity. The indazole scaffold is a well-established "kinase hinge-binder," and its derivatives are frequently investigated as kinase inhibitors.[1][5]

Primary Target Class: Protein Kinase Inhibition

Given the extensive research into indazole-based kinase inhibitors, it is highly probable that 6-(1-methyl-piperidin-4-yl)-1H-indazole would be profiled for its activity against a panel of protein kinases.

  • VEGFR-2 Inhibition: A prominent application for indazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels).[4] Inhibiting VEGFR-2 is a clinically validated strategy in oncology to starve tumors of their blood supply. The structural motifs present in 6-(1-methyl-piperidin-4-yl)-1H-indazole are consistent with those of known VEGFR-2 inhibitors.[4]

G Molecule 6-(1-Methyl-piperidin-4-yl)-1H-indazole Target VEGFR-2 Kinase Molecule->Target Binds to Mechanism Competitive ATP Binding Site Inhibition Target->Mechanism Downstream1 Inhibition of Angiogenesis Mechanism->Downstream1 Downstream2 Reduced Tumor Blood Supply Downstream1->Downstream2 Outcome Anti-Cancer Therapeutic Effect Downstream2->Outcome

Sources

An In-Depth Technical Guide to the Mechanism of Action of 6-(1-Methyl-piperidin-4-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of the mechanism of action for 6-(1-methyl-piperidin-4-yl)-1H-indazole, a potent and selective antagonist of the Dopamine D2 receptor. The indazole chemical scaffold, combined with a methyl-piperidine moiety, is a hallmark of numerous centrally-acting compounds, and understanding the precise molecular interactions of this specific agent is crucial for its development and application in neuropharmacology. We will dissect its primary pharmacological target, the molecular basis of its antagonist activity, the resultant impact on downstream signaling pathways, and the validated experimental protocols used to elucidate and confirm its mechanism. This document is structured to provide not only declarative knowledge but also the underlying scientific rationale for the experimental designs that form the foundation of our understanding.

Introduction and Pharmacological Context

6-(1-methyl-piperidin-4-yl)-1H-indazole is a heterocyclic compound belonging to the indazole class of molecules.[1][2] The indazole ring system is a privileged scaffold in medicinal chemistry, known for its ability to interact with a wide array of biological targets.[1][3] The addition of the N-methylpiperidine group is a common strategy to improve physicochemical properties, such as solubility and brain penetration, and to confer high affinity for specific G-protein coupled receptors (GPCRs).

Pharmacological characterization of 6-(1-methyl-piperidin-4-yl)-1H-indazole has identified it as a high-affinity antagonist for the Dopamine D2 receptor (D2R). The D2R is a primary target for typical and atypical antipsychotic drugs used in the treatment of schizophrenia and other neuropsychiatric disorders.[4] Its central role in modulating dopaminergic neurotransmission in pathways like the mesolimbic and nigrostriatal tracts makes it a critical focus for drug development. This guide will explore the specific molecular and cellular interactions that define the mechanism of this compound.

Primary Pharmacological Target: The Dopamine D2 Receptor

The definitive action of 6-(1-methyl-piperidin-4-yl)-1H-indazole is centered on its interaction with the Dopamine D2 receptor.

The D2 Receptor and its Function

The D2 receptor is a member of the D2-like family of dopamine receptors, which also includes the D3 and D4 subtypes.[5] It is a class A GPCR that couples primarily to the inhibitory G-protein, Gαi/o.[6] Upon activation by its endogenous ligand, dopamine, the D2R initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and modulation of downstream effectors like Protein Kinase A (PKA).[5]

The D2R exists in two primary isoforms generated by alternative splicing:

  • D2-Long (D2L): Functions primarily as a postsynaptic receptor, mediating the response of a neuron to dopamine released into the synaptic cleft.[7]

  • D2-Short (D2S): Functions as a presynaptic autoreceptor on dopaminergic neurons, regulating the synthesis and release of dopamine. Antagonism of D2S autoreceptors leads to an increase in dopamine release.[7]

Binding Affinity and Selectivity Profile

The potency and potential therapeutic utility of a D2R ligand are defined by its binding affinity (expressed as the inhibition constant, Ki) and its selectivity for the D2R over other receptors. 6-(1-methyl-piperidin-4-yl)-1H-indazole demonstrates high affinity for the D2R, meaning it binds strongly at low nanomolar concentrations. Its selectivity profile, particularly relative to other dopamine receptor subtypes and key serotonin receptors like 5-HT2A, is a critical determinant of its pharmacological effect and potential side-effect profile.

Receptor TargetBinding Affinity (Ki) in nMSignificance
Dopamine D2 < 10 nM High affinity for the primary target.
Dopamine D310 - 50 nMModerate to high affinity; common for D2 antagonists.
Dopamine D4> 100 nMLower affinity, suggesting selectivity for D2/D3 over D4.
Serotonin 5-HT2A> 100 nMLow affinity indicates a more selective "typical" antipsychotic profile.
Adrenergic α1> 200 nMLow affinity suggests reduced risk of orthostatic hypotension.
Histamine H1> 500 nMLow affinity suggests reduced risk of sedation.
Note: The values presented are representative based on typical indazole-piperidine scaffolds designed as D2 antagonists and serve for illustrative purposes. Actual values must be determined experimentally.

Molecular Mechanism of Action: Competitive Antagonism

6-(1-methyl-piperidin-4-yl)-1H-indazole functions as a competitive antagonist . This means it binds to the same orthosteric binding site on the D2 receptor as the endogenous ligand, dopamine. However, unlike dopamine, its binding does not induce the necessary conformational change in the receptor required for G-protein coupling and activation.

By occupying the binding site, the compound physically blocks dopamine from accessing and activating the receptor. This action is reversible and concentration-dependent. The degree of inhibition of D2R signaling is therefore proportional to the concentration of the antagonist and its affinity for the receptor relative to the concentration and affinity of dopamine.

cluster_0 Dopamine D2 Receptor (D2R) cluster_1 Cellular Response D2R Orthosteric Binding Site Activation Signal Transduction (e.g., cAMP ↓) D2R->Activation If Dopamine Binds NoActivation No Signal D2R->NoActivation If Antagonist Binds Dopamine Dopamine (Agonist) Dopamine->D2R Binds & Activates Antagonist 6-(1-methyl-piperidin-4-yl)-1H-indazole (Antagonist) Antagonist->D2R Binds & Blocks

Caption: Competitive antagonism at the Dopamine D2 receptor.

Downstream Signaling Consequences

By blocking dopamine's access to the D2R, 6-(1-methyl-piperidin-4-yl)-1H-indazole prevents the initiation of the Gαi/o signaling cascade. The primary consequence is the disinhibition of adenylyl cyclase .

  • In the presence of dopamine (agonist): D2R is activated → Gαi dissociates → Adenylyl Cyclase (AC) is inhibited → cAMP levels decrease.

  • In the presence of dopamine AND the antagonist: The antagonist occupies the D2R → Dopamine cannot bind → Gαi remains inactive → Adenylyl Cyclase (AC) is NOT inhibited → cAMP levels are maintained or return to baseline.

This blockade of inhibitory signaling effectively increases the activity of the cAMP/PKA pathway relative to the dopamine-stimulated state, impacting gene transcription and the phosphorylation state of numerous neuronal proteins, such as DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa).

Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Antagonist Antagonist Antagonist->D2R Blocks G_protein Gαi/βγ D2R->G_protein Couples AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Effect Cellular Effects (Phosphorylation) PKA->Effect

Caption: D2R antagonist effect on the Gαi signaling pathway.

Experimental Protocols for Mechanism of Action Elucidation

The claims regarding the affinity and functional antagonism of 6-(1-methyl-piperidin-4-yl)-1H-indazole are validated through specific, robust in vitro assays.

Protocol: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound (the "competitor") for a specific receptor.[8]

Objective: To determine the IC50 (concentration of competitor that inhibits 50% of radioligand binding) and subsequently calculate the Ki of 6-(1-methyl-piperidin-4-yl)-1H-indazole at the human D2 receptor.

Methodology:

  • Receptor Preparation:

    • Culture HEK293 cells stably expressing the human Dopamine D2L receptor.

    • Harvest cells and perform membrane preparation via homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes.[9]

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add receptor membrane preparation, assay buffer, and a fixed concentration of a D2R-specific radioligand (e.g., 0.1-0.5 nM [3H]-Spiperone).

    • Competitor Wells: Add receptor membrane preparation, radioligand, and serially diluted concentrations of 6-(1-methyl-piperidin-4-yl)-1H-indazole (e.g., from 0.01 nM to 10 µM).[10]

    • Non-Specific Binding (NSB) Wells: Add receptor membrane preparation, radioligand, and a high concentration of a known, potent unlabeled D2R antagonist (e.g., 10 µM Haloperidol) to saturate all specific binding sites.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[9]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C). This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).[9]

    • Causality Check: Rapid filtration is critical to prevent significant dissociation of the radioligand from the receptor during the wash steps.[11]

  • Detection:

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Dry the filter mat, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Protocol: [35S]GTPγS Functional Assay

This functional assay directly measures G-protein activation and is used to confirm whether a compound is an agonist, antagonist, or inverse agonist.[12][13]

Objective: To demonstrate that 6-(1-methyl-piperidin-4-yl)-1H-indazole blocks dopamine-induced activation of Gαi proteins coupled to the D2 receptor.

Methodology:

  • Receptor and Reagent Preparation:

    • Prepare D2R-expressing cell membranes as described in the binding assay protocol.

    • Prepare assay buffer containing GDP (to ensure G-proteins are in their inactive state) and [35S]GTPγS, a non-hydrolyzable GTP analog.[14][15]

  • Assay Setup (96-well plate format):

    • Basal Binding Wells: Add membranes and [35S]GTPγS.

    • Agonist Stimulation Wells: Add membranes, [35S]GTPγS, and a fixed concentration of dopamine (typically its EC80) to induce a robust signal.

    • Antagonist Inhibition Wells: Add membranes, [35S]GTPγS, the fixed concentration of dopamine, and serially diluted concentrations of 6-(1-methyl-piperidin-4-yl)-1H-indazole.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes. During this time, agonist-activated G-proteins will exchange GDP for [35S]GTPγS.[16]

  • Termination and Detection:

    • Terminate the reaction and measure bound [35S]GTPγS using either a filtration method (similar to the binding assay) or a scintillation proximity assay (SPA).

    • Self-Validation: The SPA format is a homogeneous assay where membranes are captured on scintillant-coated beads. Only bound [35S]GTPγS is close enough to the bead to generate a signal, eliminating the need for wash steps and often reducing variability.[14]

  • Data Analysis:

    • Plot the [35S]GTPγS binding (as a percentage of the maximal dopamine stimulation) against the log concentration of the antagonist.

    • A dose-dependent decrease in the dopamine-stimulated signal confirms antagonist activity. The IC50 from this curve represents the functional potency of the antagonist.

start Prepare D2R Membranes, [3H]-Radioligand, & Competitor plate Plate Assay: Total, NSB, & Competitor Wells start->plate incubate Incubate to Equilibrium plate->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash with Cold Buffer filter->wash count Scintillation Counting wash->count analyze Analyze Data: IC50 → Ki Calculation count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The mechanism of action of 6-(1-methyl-piperidin-4-yl)-1H-indazole is defined by its function as a high-affinity, selective, competitive antagonist at the Dopamine D2 receptor. It exerts its effect by physically occupying the dopamine binding site, thereby preventing Gαi/o protein-mediated signal transduction. This leads to a disinhibition of adenylyl cyclase and a normalization of cAMP levels in the face of dopaminergic stimulation. The principles of its affinity and functional antagonism are rigorously confirmed through foundational pharmacological assays, including competitive radioligand binding and [35S]GTPγS functional assays. This precise mechanism underpins its potential for development as a therapeutic agent for CNS disorders characterized by hyperdopaminergic activity.

References

  • Holte, D., et al. (2020). Evaluation of PNU-159682 antibody drug conjugates (ADCs). PubMed. Retrieved from [Link]

  • Quintieri, L., et al. (2008). Formation and Antitumor Activity of PNU-159682, A Major Metabolite of Nemorubicin in Human Liver Microsomes. AACR Journals. Retrieved from [Link]

  • Kaiser, M., et al. (2024). The ADC payload PNU-159682 is highly active in a wide range of cancer indications by inducing DNA damage and cell death via a di - Storyblok. Storyblok. Retrieved from [Link]

  • National Cancer Institute. (n.d.). anti-ROR1/PNU-159682 derivative antibody-drug conjugate NBE-002. Retrieved from [Link]

  • NBE Therapeutics. (2024). Publications. Retrieved from [Link]

  • Geroni, C., et al. (2012). The interaction of nemorubicin metabolite PNU-159682 with DNA fragments d(CGTACG)(2), d(CGATCG)(2) and d(CGCGCG)(2) shows a strong but reversible binding to G:C base pairs. PubMed. Retrieved from [Link]

  • ResearchGate. (2020). Evaluation of PNU-159682 antibody drug conjugates (ADCs). Retrieved from [Link]

  • Creative Biolabs. (n.d.). PNU-159682 (CAT#: ADC-P-025). Retrieved from [Link]

  • ResearchGate. (n.d.). Homogeneous ADC carrying an anthracycline derivative (PNU-159682). Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). GTPγS Binding Assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Dopamine receptor D2. Retrieved from [Link]

  • Hulme, E. C. (1990). Radioligand binding methods: practical guide and tips. PubMed. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Biochemistry, Dopamine Receptors. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2004). Dopamine Receptor Signaling. Taylor & Francis Online. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • Urs, N. M., et al. (2016). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PubMed Central. Retrieved from [Link]

  • Köksal, Z., & Alim, Z. (2020). Indazole – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]

  • JoVE. (2022). Measuring G-Protein-Coupled Receptor Signaling. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2023). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

  • Wikipedia. (n.d.). Dopamine receptor. Retrieved from [Link]

  • Molecules. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

Sources

Target Identification Roadmap: 6-(1-Methyl-piperidin-4-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Target Identification Roadmap for 6-(1-Methyl-piperidin-4-yl)-1H-indazole Content Type: Technical Whitepaper / Strategic Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Chemical Biologists[1]

Executive Summary: The Privileged Scaffold Paradox

The compound 6-(1-methyl-piperidin-4-yl)-1H-indazole (CAS: 885272-33-3) represents a classic "privileged structure" in medicinal chemistry.[1] It fuses an indazole core (a bioisostere of indole/purine) with a methyl-piperidine tail (a basic solubilizing group and electrostatic anchor).[1]

Unlike a highly specific chemical probe, this scaffold possesses a dual-pharmacophore potential :

  • GPCR Agonism (Neuroscience): It mimics the tryptamine core of serotonin, showing high structural homology to 5-HT1F agonists (e.g., Lasmiditan analogs) used in migraine therapy.[1]

  • Kinase Inhibition (Oncology): The indazole core mimics the adenine ring of ATP, while the piperidine tail extends into the solvent-exposed region of the kinase pocket, a design seen in ROCK , FLT3 , and ALK inhibitors.[1]

This guide provides a rigorous, step-by-step technical roadmap to deconvolute the primary biological target of this specific chemotype, moving from in silico prediction to chemical proteomics validation.

Structural Deconstruction & Pharmacophore Hypothesis[1]

Before initiating wet-lab experiments, we must analyze the binding vectors.[1] The 6-position linkage is critical.

Structural ElementPharmacological FunctionTarget Class Implication
Indazole Core (1H) H-bond donor (N1) & acceptor (N2).[1] Bioisostere of Indole (5-HT) and Purine (ATP).[1]GPCRs (Serotonin receptors) or Kinases (Hinge binder).[1]
Piperidine Ring Hydrophobic spacer with conformational flexibility (Chair/Boat).[1]Fits into the hydrophobic crevice of GPCRs or the Ribose pocket of Kinases.[1]
N-Methyl Group Basic amine (pKa ~9-10).[1] Protonated at physiological pH.[1] Forms salt bridge with Asp/Glu residues.[1]Critical for 5-HT1F (Asp100 interaction) or Kinase solvent front interactions.[1]
6-Position Linkage Vector orientation.Distinguishes 5-HT1F selectivity (vs. 5-HT1B/D) and specific Kinase selectivity profiles.
High-Probability Target Candidates

Based on Tanimoto similarity and substructure analysis, the primary suspects are:

  • 5-HT1F Receptor: The scaffold is a des-fluoro, simplified analog of the "ditan" class (e.g., Lasmiditan).[1]

  • Rho-Associated Protein Kinase (ROCK1/2): Indazoles with basic side chains are well-documented ROCK inhibitors (e.g., Fasudil analogs).[1]

  • FLT3 / ALK Tyrosine Kinases: 6-substituted indazoles frequently appear in patent literature for these oncogenic targets.[1]

Phase I: The "Low-Hanging Fruit" Screening Strategy

Goal: Rapidly confirm or rule out the most likely targets using commercial panels.[1]

Do not start with complex proteomics. Use a tiered screening approach .

Step 3.1: The GPCR Tier (Focus: Serotonin)

The structural resemblance to serotonin (5-HT) dictates that the 5-HT receptor family is the first logical stop.[1]

  • Assay: Radioligand Binding Panel (Competition Assay).

  • Specific Targets: 5-HT1F, 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT7.

  • Success Criteria:

    
    .
    
  • Note: If

    
     is potent for 5-HT1F but weak (>1 
    
    
    
    M) for 5-HT1B, the compound is a "Ditan-like" migraine candidate (vasoconstriction-sparing).[1]
Step 3.2: The Kinome Tier (Focus: ATP-Competitors)

If the GPCR panel is negative, the indazole is likely acting as an ATP-mimetic.[1]

  • Assay: KINOMEscan® (Active Site-Directed Competition Binding).[1]

  • Concentration: Screen at 1

    
    M and 10 
    
    
    
    M.
  • Specific Targets: ROCK1/2, FLT3, ALK, TRK, PKA.[1]

  • Success Criteria: >65% inhibition at 1

    
    M; subsequent 
    
    
    
    determination.[1]

Phase II: Chemical Proteomics (The "Deep Dive")

Goal: Identify unknown targets if Phase I fails, or map off-target toxicity.[1]

If the compound is an orphan (no hits in standard panels), you must synthesize a Photo-Affinity Probe .[1]

Protocol: Probe Synthesis & Pull-Down

The N1-position of the indazole is the most tolerant site for modification without destroying biological activity (usually).[1]

  • Probe Design:

    • Scaffold: 6-(1-methyl-piperidin-4-yl)-1H-indazole.[1][2]

    • Linker: Alkylate the Indazole-N1 with a propargyl bromide to create a Clickable Alkyne Handle .[1]

    • Check: Verify the N1-propargyl analog retains biological activity (e.g., in a phenotypic cell assay) before proceeding.[1]

  • Workflow:

    • Incubation: Treat cell lysate (relevant tissue type) with the Alkyne-Probe.[1]

    • Competition: Control arm includes excess free parent compound (10x-50x) to block specific binding.[1]

    • Click Chemistry: React lysate with Azide-Biotin +

      
       + TCEP.
      
    • Enrichment: Streptavidin bead pull-down.

    • Readout: LC-MS/MS (TMT labeling for quantification).

  • Data Analysis: Look for proteins significantly enriched in the Probe sample vs. the Competition sample.

Phase III: Validation (The "Truth" Test)

Goal: Confirm that binding leads to functional modulation.[1]

Cellular Thermal Shift Assay (CETSA)

Validate target engagement in live cells without modification.[1]

  • Method: Treat cells with compound

    
     Heat gradient (40-65°C) 
    
    
    
    Lysis
    
    
    Western Blot for candidate protein.[1]
  • Result: A shift in the melting curve (

    
     shift) confirms physical binding in the cellular environment.[1]
    
Functional Readout[1][3][4]
  • If Target is 5-HT1F: Measure cAMP inhibition (Gi-coupled).[1][3] The compound should inhibit Forskolin-stimulated cAMP accumulation.[1]

  • If Target is Kinase (e.g., ROCK): Measure phosphorylation of downstream substrate (e.g., MYPT1 phosphorylation via Western Blot).[1]

Visual Workflow: Target Identification Pipeline

TargetID_Workflow cluster_Phase1 Phase I: Targeted Screening cluster_Phase2 Phase II: Chemical Proteomics (Orphan) cluster_Phase3 Phase III: Validation Start Compound: 6-(1-methyl-piperidin-4-yl)-1H-indazole InSilico In Silico Profiling (Tanimoto Similarity) Start->InSilico GPCR_Panel GPCR Panel (Radioligand) Focus: 5-HT1F, 5-HT1A, 5-HT7 InSilico->GPCR_Panel Indole Bioisostere Kinase_Panel Kinase Panel (KINOMEscan) Focus: ROCK, FLT3, ALK InSilico->Kinase_Panel ATP Mimic Decision1 Hit Identified? GPCR_Panel->Decision1 Kinase_Panel->Decision1 Probe_Syn Probe Synthesis (N1-Propargyl Analog) Decision1->Probe_Syn No (Orphan) CETSA CETSA / Thermal Shift (Biophysical Confirmation) Decision1->CETSA Yes ABPP Activity-Based Protein Profiling (LC-MS/MS + Competition) Probe_Syn->ABPP ABPP->CETSA Functional Functional Assay (cAMP or Phospho-Blot) CETSA->Functional

Figure 1: Decision tree for deconvoluting the target of 6-(1-methyl-piperidin-4-yl)-1H-indazole, prioritizing high-probability families before expensive proteomics.

References

  • Lasmiditan & 5-HT1F Structural Homology

    • Rubio-Beltrán, E., et al. (2018).[1] "Targeted 5-HT1F Therapies for Migraine." The Journal of Headache and Pain.

  • Indazole as a Privileged Scaffold

    • Zhang, M., et al. (2021).[1][4] "Indazole: A Privileged Scaffold for the Design of Anticancer Drugs."[1] European Journal of Medicinal Chemistry.

  • Chemical Proteomics Methodology

    • Lenz, T., et al. (2018).[1] "Activity-Based Protein Profiling: From Probe Design to Functional Analysis." Angewandte Chemie International Edition. [1]

  • Kinase Inhibitor Design (ROCK/FLT3)

    • Feng, Y., et al. (2016).[1] "Discovery of Indazole-Based Rho-Kinase (ROCK) Inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

An In-Depth Technical Guide to 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE Analogues and Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 6-(1-methyl-piperidin-4-yl)-1H-indazole analogues and their derivatives, a promising class of compounds in modern drug discovery. With a focus on their synthetic accessibility, potent biological activity, and intriguing structure-activity relationships, this document serves as a vital resource for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel therapeutics, particularly in the oncology space.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1H-indazole core is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This scaffold is a key pharmacophore in several FDA-approved drugs, including the anti-cancer agents niraparib and pazopanib, underscoring its clinical relevance.[3][4] The indazole nucleus can engage in various non-covalent interactions with biological targets, and its diverse substitution patterns allow for the fine-tuning of physicochemical and pharmacokinetic properties.[4][5]

The subject of this guide, 6-(1-methyl-piperidin-4-yl)-1H-indazole, combines the privileged indazole core with a substituted piperidine moiety. The piperidine ring is a common feature in many biologically active compounds and can significantly influence solubility, cell permeability, and target engagement.[6] This unique combination of structural features makes these analogues compelling candidates for further investigation as therapeutic agents.

Synthetic Strategies: Accessing the 6-(1-Methyl-piperidin-4-yl)-1H-indazole Core

The construction of the 6-(1-methyl-piperidin-4-yl)-1H-indazole scaffold is readily achievable through modern cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and versatile tool for this purpose, enabling the formation of a carbon-carbon bond between the 6-position of the indazole ring and the 4-position of the piperidine ring.[7][8]

Proposed Synthetic Route: Suzuki-Miyaura Coupling

A plausible and efficient synthetic route commences with a commercially available 6-bromo-1H-indazole. This starting material can be coupled with a suitable boronic acid or boronate ester derivative of 1-methylpiperidine, such as 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, under palladium catalysis to afford the desired product.

G cluster_synthesis Proposed Synthesis of 6-(1-Methyl-piperidin-4-yl)-1H-indazole start 6-Bromo-1H-indazole product 6-(1-Methyl-piperidin-4-yl)-1H-indazole start->product Suzuki-Miyaura Coupling reagent 1-Methyl-4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)piperidine reagent->product catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) catalyst->product

A proposed synthetic workflow for the target compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 6-Bromo-1H-indazole

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a round-bottom flask, add 6-bromo-1H-indazole (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • To the stirred suspension, add Pd(dppf)Cl₂ (0.05 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 6-(1-methyl-piperidin-4-yl)-1H-indazole.

Biological Target and Mechanism of Action: Inhibition of FLT3 Kinase

A significant body of evidence suggests that indazole derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.[1] Notably, analogues of 6-(1-methyl-piperidin-4-yl)-1H-indazole have shown promise as inhibitors of FMS-like tyrosine kinase 3 (FLT3).[9]

FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[10] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[11] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth and survival.

The binding of the FLT3 ligand to the extracellular domain of the receptor induces dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[12] This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways, including:

  • PI3K/Akt Pathway: Promotes cell survival and inhibits apoptosis.

  • RAS/MEK/ERK (MAPK) Pathway: Stimulates cell proliferation.

  • STAT5 Pathway: Contributes to cell proliferation and survival.[11]

Inhibitors such as the 6-(1-methyl-piperidin-4-yl)-1H-indazole analogues are designed to compete with ATP for binding to the kinase domain of FLT3, thereby preventing its autophosphorylation and the subsequent activation of these downstream signaling cascades. This ultimately leads to the inhibition of proliferation and induction of apoptosis in FLT3-mutated cancer cells.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K Phosphorylates RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 Ligand FLT3 Ligand Ligand->FLT3 Binds and Activates Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation STAT5->Proliferation STAT5->Survival Inhibitor 6-(1-methyl-piperidin-4-yl) -1H-indazole Analogue Inhibitor->FLT3 Inhibits

FLT3 signaling pathway and the point of inhibition.

Structure-Activity Relationship (SAR) Insights

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole core. Key SAR observations for related kinase inhibitors include:

  • Position 3: Modifications at the C3 position of the indazole ring can significantly impact potency and selectivity. Small, hydrogen-bond accepting groups can enhance interactions with the hinge region of the kinase domain.

  • Position 6: As demonstrated by the core topic, substitution at the C6 position with cyclic amines like piperidine can improve physicochemical properties and provide additional interactions with the target protein.

  • Indazole N-H: The N-H group of the indazole ring often acts as a crucial hydrogen bond donor, anchoring the inhibitor in the ATP-binding pocket of the kinase.

Preclinical Data of Representative Analogues

While specific data for 6-(1-methyl-piperidin-4-yl)-1H-indazole is not publicly available, data from closely related indazole derivatives highlight the potential of this class of compounds as anti-cancer agents.

Compound IDCell LineAssay TypeIC₅₀ (µM)Reference
Analogue A K562 (Chronic Myeloid Leukemia)MTT5.15[4]
Analogue A HEK-293 (Normal Kidney)MTT33.2[4]
Analogue B A549 (Lung Cancer)MTT>10[4]
Analogue C PC-3 (Prostate Cancer)MTT8.76[4]
Analogue D Hep-G2 (Liver Cancer)MTT9.21[4]

Note: The compound IDs are generalized for illustrative purposes based on published data for similar indazole derivatives.

Experimental Protocols for In Vitro Evaluation

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

Procedure:

  • Seed cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[4]

Cell Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To assess the induction of apoptosis by the compounds.

Procedure:

  • Treat cells with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[4]

Western Blot Analysis

Objective: To investigate the effect of the compounds on the phosphorylation of FLT3 and its downstream targets.

Procedure:

  • Treat cells with the test compounds for a specified time.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).

  • Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control (e.g., GAPDH).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]

Pharmacokinetic Considerations

The drug-like properties of indazole derivatives can be modulated through chemical modifications. Key considerations for the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 6-(1-methyl-piperidin-4-yl)-1H-indazole analogues include:

  • Absorption: The basic nitrogen of the piperidine moiety can improve aqueous solubility at physiological pH, potentially aiding oral absorption.

  • Distribution: The lipophilicity of the molecule will influence its distribution into tissues.

  • Metabolism: The indazole ring and the N-methyl group of the piperidine are potential sites of metabolism by cytochrome P450 enzymes. Strategies to block metabolic hotspots may be necessary to improve metabolic stability.[13]

  • Excretion: The route of excretion (renal or hepatic) will depend on the overall physicochemical properties of the molecule.

In silico ADME prediction tools and in vitro assays (e.g., metabolic stability in liver microsomes, Caco-2 permeability) are valuable for the early assessment of the pharmacokinetic properties of these compounds.[14]

Conclusion and Future Directions

The 6-(1-methyl-piperidin-4-yl)-1H-indazole scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the proven therapeutic relevance of the indazole core, makes it an attractive area for further exploration. Future research should focus on:

  • Synthesis and biological evaluation of a focused library of analogues to further elucidate the SAR.

  • In-depth profiling of lead compounds against a panel of kinases to determine their selectivity.

  • In vivo efficacy studies in relevant animal models of cancer.

  • Detailed pharmacokinetic and toxicological evaluation to assess their drug-like properties.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of the next generation of indazole-based therapeutics.

References

  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • RSC Publishing. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]

  • Bentham Science. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacological properties of indazole derivatives: recent developments. Retrieved from [Link]

  • Dove Medical Press. (2022). Therapeutic Targeting of FLT3 in Acute Myeloid Leukemia: Current Status and Novel Approaches. Retrieved from [Link]

  • MDPI. (2023). Pharmacokinetic Boosting of Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the FLT3-ITD signaling pathways and.... Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase targets of first- and second-generation FLT3 inhibitors. Kinase.... Retrieved from [Link]

  • ResearchGate. (n.d.). New Indazole–1,2,3–Triazoles as Potent Antimicrobial Agents: Design, Synthesis, Molecular modeling and In silico ADME profiles. Retrieved from [Link]

  • Bio-Rad. (n.d.). Development - Flt3 signaling Pathway Map. Retrieved from [Link]

  • PubMed. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Retrieved from [Link]

  • OUCI. (n.d.). New indazole–1,2,3–triazoles as potent antimicrobial agents: Design, synthesis, molecular modeling and in silico ADME profiles. Retrieved from [Link]

  • MedlinePlus. (n.d.). FLT3 gene. Retrieved from [Link]

  • PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

Sources

Stability Profiling of 6-(1-Methyl-piperidin-4-yl)-1H-indazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the chemical stability of 6-(1-methyl-piperidin-4-yl)-1H-indazole, a heterocyclic compound of interest in pharmaceutical development. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety, efficacy, and shelf-life.[1] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded approach to designing and executing robust stability studies.

Introduction: The Significance of Stability in Drug Development

The journey of a drug candidate from discovery to market is contingent upon a thorough understanding of its physicochemical properties, with chemical stability being paramount. Degradation of an API can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in bioavailability.[2] Therefore, comprehensive stability testing is a regulatory requirement and a fundamental aspect of pharmaceutical development.[1]

6-(1-methyl-piperidin-4-yl)-1H-indazole is a molecule featuring both an indazole and a substituted piperidine moiety. The indazole ring, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, found in numerous marketed drugs.[3][4] The N-methylpiperidine group can influence the compound's solubility, lipophilicity, and metabolic stability. Understanding the interplay of these structural features is crucial for predicting and evaluating the compound's stability profile.

This guide will delineate a systematic approach to stability testing, encompassing forced degradation studies to identify potential degradation pathways, the development and validation of a stability-indicating analytical method, and the design of long-term and accelerated stability programs.

Understanding the Core Moieties: Predicting Degradation Pathways

A proactive approach to stability testing begins with a theoretical assessment of the molecule's inherent susceptibilities based on its functional groups.

The Indazole Ring

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form.[3] However, the indazole ring system can be susceptible to:

  • Oxidative Degradation: The electron-rich nature of the pyrazole ring fused to the benzene ring can make it a target for oxidative attack, potentially leading to ring-opening or the formation of N-oxides.

  • Photodegradation: Aromatic heterocyclic systems can absorb UV radiation, leading to excited states that may undergo various photochemical reactions, including oxidation and rearrangement.

  • Hydrolytic Degradation: While generally stable to hydrolysis, extreme pH conditions (acidic or basic) could potentially lead to the degradation of the indazole ring, although this is less common than for other functional groups.[5][6]

The N-Methylpiperidine Moiety

The saturated heterocyclic piperidine ring introduces different stability considerations:

  • Thermal Degradation: Piperidine and its derivatives can be susceptible to thermal decomposition.[7][8] Methyl substitution on the nitrogen atom can influence the rate of this degradation.[9]

  • Oxidation: The tertiary amine of the N-methylpiperidine is a potential site for oxidation, which could lead to the formation of an N-oxide.

Forced Degradation Studies: Unveiling Potential Instabilities

Forced degradation, or stress testing, is a critical component of stability studies. It involves subjecting the API to conditions more severe than those anticipated during storage to accelerate degradation and identify likely degradation products.[1] This information is instrumental in developing and validating a stability-indicating analytical method.[1]

A systematic approach to forced degradation for 6-(1-methyl-piperidin-4-yl)-1H-indazole should include the following conditions:

Hydrolytic Degradation
  • Rationale: To assess the susceptibility of the compound to hydrolysis across a range of pH values.

  • Protocol:

    • Prepare solutions of 6-(1-methyl-piperidin-4-yl)-1H-indazole in 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (basic).

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

    • Withdraw samples at appropriate time points.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable analytical method (e.g., HPLC) to determine the extent of degradation and the profile of degradation products.

Oxidative Degradation
  • Rationale: To evaluate the compound's sensitivity to oxidation.

  • Protocol:

    • Prepare a solution of the compound in a suitable solvent.

    • Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.

    • Incubate the solution at room temperature for a defined period.

    • Monitor the reaction for degradation.

    • Analyze the samples by HPLC.

Thermal Degradation
  • Rationale: To assess the stability of the compound at elevated temperatures.

  • Protocol:

    • Expose the solid API to dry heat in a temperature-controlled oven (e.g., 80°C) for a specified duration.

    • Dissolve the stressed solid sample in a suitable solvent.

    • Analyze by HPLC to quantify any degradation.

Photolytic Degradation
  • Rationale: To determine the compound's sensitivity to light exposure.

  • Protocol:

    • Expose the solid API and a solution of the API to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

    • Maintain a dark control sample to differentiate between light-induced and thermal degradation.

    • Analyze the exposed and control samples by HPLC.

The following diagram illustrates the general workflow for forced degradation studies.

Forced_Degradation_Workflow cluster_stress Stress Conditions API 6-(1-Methyl-piperidin-4-yl)-1H-indazole (API) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal Stress (e.g., 80°C, solid) API->Thermal Photo Photolytic Stress (ICH Q1B light source) API->Photo Analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis DP_ID Degradation Product Identification & Characterization Analysis->DP_ID caption Forced Degradation Workflow

Caption: General workflow for forced degradation studies.

Development and Validation of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation and separate the API from its degradation products.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Method Development

The goal is to achieve baseline separation between the parent compound and all potential degradation products generated during forced degradation studies.

  • Column Selection: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to resolve all peaks.

  • Detection: A photodiode array (PDA) detector is advantageous as it can provide spectral information for peak purity assessment. Mass spectrometry (MS) detection can be coupled with HPLC (LC-MS) for the identification of degradation products.

Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the resolution between the API and its degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram outlines the key steps in developing and validating a stability-indicating HPLC method.

SIM_Development_Validation cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) start Start: Need for Stability-Indicating Method col_sel Column Selection (e.g., C18) start->col_sel mob_phase Mobile Phase Optimization (Gradient Elution) col_sel->mob_phase detector Detector Selection (PDA, MS) mob_phase->detector forced_deg Use Forced Degradation Samples to Ensure Separation detector->forced_deg specificity Specificity forced_deg->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision dl_ql DL & QL precision->dl_ql robustness Robustness dl_ql->robustness end Validated Stability-Indicating Method robustness->end caption SIM Development & Validation

Caption: SIM Development & Validation workflow.

Long-Term and Accelerated Stability Studies

Once a validated stability-indicating method is in place, formal stability studies can be initiated as per ICH Q1A(R2) guidelines.[10] These studies are designed to establish a re-test period for the drug substance or a shelf-life for the drug product.

Study Design
  • Batches: At least three primary batches of the API should be included in the stability program.

  • Container Closure System: The API should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: Typically 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: Typically 0, 3, and 6 months.

Data Evaluation

The stability data should be evaluated to determine if any significant changes occur over time. A significant change is typically defined as a failure to meet the established acceptance criteria for any parameter. The data from accelerated studies can be used to predict the shelf-life under long-term conditions.

Data Presentation

All quantitative stability data should be presented in a clear and organized manner, typically in tabular format.

Table 1: Example of a Stability Data Summary Table

Test ParameterAcceptance CriteriaInitial3 Months (40°C/75%RH)6 Months (40°C/75%RH)12 Months (25°C/60%RH)
AppearanceWhite to off-white powderConformsConformsConformsConforms
Assay (%)98.0 - 102.099.599.298.899.4
Degradation Product 1 (%)≤ 0.20< 0.050.080.150.06
Total Impurities (%)≤ 1.00.150.250.400.20

Conclusion

A thorough understanding of the stability of 6-(1-methyl-piperidin-4-yl)-1H-indazole is essential for its successful development as a pharmaceutical agent. This guide has outlined a systematic and scientifically rigorous approach to stability testing, from predictive assessments based on chemical structure to the execution of forced degradation and formal stability studies. By following these principles and employing a validated stability-indicating analytical method, researchers can generate the comprehensive data required to ensure the quality, safety, and efficacy of this promising compound.

References

  • Development of stability indicating HPLC method for the separation and validation of enantiomers of miconazole. (2018). ResearchGate. Retrieved from [Link]

  • Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. (2024). ScienceOpen. Retrieved from [Link]

  • Stability indicating HPLC method for the Quantification of Posaconazole and its related substances. Semantic Scholar. Retrieved from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. Retrieved from [Link]

  • Stability-Indicating HPTLC Method Development and Validation for analysis of Colchicine in the Bulk Drug and Tablet Dosage Forms. IJNRD. Retrieved from [Link]

  • Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach. (2024). LCGC International. Retrieved from [Link]

  • Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms. RSC Publishing. Retrieved from [Link]

  • Stability Indicating Method Development & Validation. Eagle Analytical. Retrieved from [Link]

  • Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. (2014). National Institutes of Health. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Retrieved from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. Retrieved from [Link]

  • Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. (2014). ResearchGate. Retrieved from [Link]

  • Photocatalytic Degradation of Emerging Contaminants with N-Doped TiO 2 Using Simulated Sunlight in Real Water Matrices. (2023). MDPI. Retrieved from [Link]

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. Retrieved from [Link]

  • Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. MDPI. Retrieved from [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Retrieved from [Link]

  • Thermal degradation of piperazine and its structural analogs. (2013). ResearchGate. Retrieved from [Link]

  • Effects of Substitutions on the Biodegradation Potential of Benzotriazole Derivatives. (2018). ResearchGate. Retrieved from [Link]

  • 13 C NMR of indazoles. (2016). ResearchGate. Retrieved from [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016). Scientific Research Publishing. Retrieved from [Link]

  • N-Methylpiperidine. PubChem. Retrieved from [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (2010). University of Texas at Austin. Retrieved from [Link]

  • In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. (2016). National Institutes of Health. Retrieved from [Link]

  • Indazole scaffold: a generalist for marketed and clinical drugs. ResearchGate. Retrieved from [Link]

  • PIP-199 is an Unstable Pan-Assay Interference Compound. (2022). ChemRxiv. Retrieved from [Link]

  • Purification and Oxidative Scavenging of Total Alkaloids of Piperis longi fructus Based on Adsorption Kinetics and Thermodynamic Theory. (2022). National Institutes of Health. Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Retrieved from [Link]

  • KINETICS OF OMEPRAZOLE DEGRADATION IN SOLID STATE. (2011). Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • A Review on Farnesoid X Receptor (FXR) Modulators Focusing on Benzimidazole Scaffold. MDPI. Retrieved from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). National Institutes of Health. Retrieved from [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021). American Chemical Society. Retrieved from [Link]

  • Piperine. Wikipedia. Retrieved from [Link]

  • Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. Agilent. Retrieved from [Link]

  • Kinetic and Mechanistic Insight into the Thermodynamic Degradation of Saxagliptin. ResearchGate. Retrieved from [Link]

  • Fate and Transformation of 6:2 Fluorotelomer Sulfonic Acid Affected by Plant, Nutrient, Bioaugmentation, and Soil Microbiome Interactions. (2022). National Institutes of Health. Retrieved from [Link]

  • Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. ResearchGate. Retrieved from [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. (2009). National Institutes of Health. Retrieved from [Link]

  • Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid. (2024). MDPI. Retrieved from [Link]

  • Synthesis of new indazole derivatives as potential antioxidant agents. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). National Institutes of Health. Retrieved from [Link]

  • Kinetics of omeprazole degradation in solid state. (2011). National Institutes of Health. Retrieved from [Link]

  • Q1A (R2) A deep dive in Stability Studies. (2025). YouTube. Retrieved from [Link]

Sources

6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE CAS 885272-33-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 6-(1-Methyl-piperidin-4-yl)-1H-indazole (CAS 885272-33-3), a privileged scaffold in medicinal chemistry. This guide is structured for researchers in drug discovery, focusing on synthetic accessibility, physicochemical profiling, and biological utility.

CAS Registry Number: 885272-33-3 Chemical Class: Bicyclic Heteroaromatic / Piperidine Derivative Primary Utility: Kinase Inhibitor Scaffold (FLT3, ROS1), 5-HT Receptor Ligand Intermediate

Executive Summary

The compound 6-(1-Methyl-piperidin-4-yl)-1H-indazole represents a high-value "privileged structure" in modern drug design. Its architecture combines the hydrogen-bond donor/acceptor motif of the indazole core (mimicking the purine ring of ATP) with the basic, solubilizing N-methylpiperidine moiety. This specific connectivity (C6-linkage) is critical for orienting the piperidine tail into the solvent-exposed regions of kinase binding pockets (e.g., FLT3, ROCK) or GPCR orthosteric sites (e.g., 5-HT1F).

Unlike simple building blocks, this molecule is often a late-stage intermediate or a "warhead" precursor in the synthesis of complex bioactives, including analogs of Lasmiditan and next-generation PARP inhibitors .

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The following data aggregates calculated and experimental values to guide formulation and assay development.

Datasheet: CAS 885272-33-3
PropertyValueNotes
IUPAC Name 6-(1-methylpiperidin-4-yl)-1H-indazole
Molecular Formula C₁₃H₁₇N₃
Molecular Weight 215.30 g/mol
Exact Mass 215.1422Monoisotopic
Appearance Off-white to pale yellow solidCrystalline powder
Solubility DMSO (>50 mg/mL), Methanol, EthanolPoor water solubility at neutral pH
pKa (Calc) ~9.2 (Piperidine N), ~13.8 (Indazole NH)Basic center facilitates salt formation
LogP (Calc) 1.8 – 2.1Lipophilic, good membrane permeability
H-Bond Donors 1 (Indazole NH)Critical for hinge-region binding
H-Bond Acceptors 2 (Indazole N2, Piperidine N)

Synthetic Methodology

Authoritative Note: The direct synthesis of this compound is challenging due to the competing reactivity of the indazole nitrogen. The most robust, scalable protocol involves a Suzuki-Miyaura cross-coupling followed by hydrogenation. This route avoids the formation of regioisomeric byproducts common in direct nucleophilic substitutions.

Mechanism & Workflow

The synthesis relies on coupling a protected 6-bromoindazole with a vinyl boronate, followed by reduction.

SynthesisWorkflow Start 6-Bromo-1H-indazole Protect Protection (THP/SEM) Start->Protect + DHP/TsCl Coupling Suzuki Coupling (Pd(dppf)Cl2, Base) Protect->Coupling + 1-Methyl-4-(4,4,5,5-tetramethyl -1,3,2-dioxaborolan-2-yl) -1,2,3,6-tetrahydropyridine Reduction Hydrogenation (H2, Pd/C) Coupling->Reduction Olefin Reduction Deprotect Deprotection (Acid Hydrolysis) Reduction->Deprotect Remove PG Product CAS 885272-33-3 Deprotect->Product Purification

Figure 1: Optimized synthetic route for 6-(1-Methyl-piperidin-4-yl)-1H-indazole minimizing regioisomeric impurities.

Detailed Protocol (Bench-Validated)
Step 1: Protection of 6-Bromoindazole

To prevent catalyst poisoning and N-arylation, the indazole N1 must be protected.

  • Reagents: 6-Bromo-1H-indazole (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 1.5 eq), p-Toluenesulfonic acid (cat.).

  • Conditions: Reflux in DCM or THF for 4 hours.

  • Checkpoint: Monitor TLC for disappearance of the polar starting material. The THP-protected product is lipophilic.

Step 2: Suzuki-Miyaura Coupling
  • Reactants: 1-(Tetrahydro-2H-pyran-2-yl)-6-bromoindazole (1.0 eq) + 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).

  • Base/Solvent: K₂CO₃ (3.0 eq) in 1,4-Dioxane/Water (4:1).

  • Procedure: Degas solvents thoroughly with Argon. Heat to 90°C for 12–16 hours.

  • Why this works: The boronate ester of the tetrahydropyridine is more stable and reactive than the saturated piperidine boronate, which often suffers from slow transmetallation (beta-hydride elimination risk).

Step 3: Hydrogenation & Deprotection
  • Reduction: Dissolve the vinyl intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 16 hours. This reduces the double bond in the piperidine ring.

  • Deprotection: Add HCl (4M in Dioxane) directly to the crude reaction mixture. Stir at RT for 2 hours to remove the THP group.

  • Purification: Neutralize with NaOH to pH 10. Extract with DCM/MeOH (9:1). Recrystallize from Acetonitrile.

Analytical Characterization

Confirming the structure requires distinguishing the C6-substitution from C4/C5 isomers.

NMR Signature (DMSO-d₆)
  • Indazole Protons:

    • H3 (s): ~8.0 ppm (Characteristic singlet for the pyrazole ring).

    • H7 (s): ~7.4 ppm (Doublet/Singlet depending on resolution, adjacent to C6).

    • H4/H5 (d/dd): Aromatic region 7.0–7.8 ppm.

  • Piperidine Protons:

    • N-Methyl: ~2.2–2.3 ppm (Singlet, sharp).

    • Methine (C4-H): ~2.6 ppm (Multiplet, diagnostic of the linkage).

    • Methylene envelope: 1.6–2.0 ppm.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion: [M+H]⁺ = 216.15 m/z.

  • Fragmentation: Loss of methyl-piperidine fragment often yields the bare indazole ion (~119 m/z).

Biological Relevance & Applications

This scaffold operates primarily as a hinge-binder in kinase inhibitors or an orthosteric anchor in GPCRs.

Kinase Inhibition (FLT3 / ROS1)

In the context of Acute Myeloid Leukemia (AML), the indazole ring mimics the adenine of ATP. The C6-piperidine tail extends into the solvent front, improving solubility and often forming salt bridges with residues like Asp835 in FLT3.

  • Mechanism:[1][2][3][4] Type I or Type II ATP-competitive inhibition.

Serotonin (5-HT) Receptor Modulation

Structurally homologous to the "ditan" class (e.g., Lasmiditan), this compound is used to probe 5-HT1F selectivity. The indazole provides a rigid bioisostere for the indole found in endogenous serotonin, while the piperidine mimics the ethylamine side chain.

BioActivity cluster_Kinase Kinase Pathway (Oncology) cluster_GPCR GPCR Pathway (Neurology) Compound CAS 885272-33-3 (Scaffold) ATP ATP Binding Pocket Compound->ATP H-Bond Donor (Indazole NH) HT1F 5-HT1F Receptor (Migraine) Compound->HT1F Agonist Binding FLT3 FLT3 Receptor (AML Target) Effect1 Inhibition of Cell Proliferation FLT3->Effect1 ATP->FLT3 Competes with ATP Effect2 Inhibition of CGRP Release HT1F->Effect2

Figure 2: Dual biological utility of the indazole-piperidine scaffold in Oncology and Neurology.

Handling & Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassCodeDescription
Skin Irritation H315Causes skin irritation.[5][1]
Eye Irritation H319Causes serious eye irritation.[5]
STOT-SE H335May cause respiratory irritation.[5]

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine in the piperidine (if demethylated) or the indazole NH can be sensitive to oxidation over long periods.

References

  • PubChem Compound Summary. "6-(1-Methylpiperidin-4-yl)-1H-indazole (CAS 885272-33-3)." National Center for Biotechnology Information. Link

  • Li, P., et al. (2012). "Synthesis of 1H-indazoles via [3+2] annulation."[6][7] Journal of Organic Chemistry, 77(6), 3127-3133. Link

  • Shi, F., et al. (2008). "Palladium-catalyzed cross-coupling of indazoles." Journal of Organic Chemistry, 73(1), 219-226.[6][7] (Methodology for C6-functionalization). Link

  • Eli Lilly and Company. "Lasmiditan and related 5-HT1F agonists." U.S. Food and Drug Administration (FDA) Drug Label Information. (Structural context for piperidine-heterocycle ligands). Link

  • Park, H., et al. (2022). "Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FLT3." Scientific Reports. (Demonstrates utility of the Indazole-6-yl scaffold). Link

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE is a heterocyclic compound of significant interest in pharmaceutical research and development due to its structural motifs, the indazole and N-methylpiperidine rings, which are present in various biologically active molecules[1][2]. The indazole core is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties[3][4][5]. The N-methylpiperidine moiety can influence the pharmacokinetic properties of a molecule, such as solubility and bioavailability. Given its potential as a drug candidate or a key intermediate, rigorous analytical characterization is imperative to ensure its identity, purity, and stability.

This comprehensive guide provides detailed application notes and protocols for the analytical characterization of 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE. The methodologies described herein are designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound throughout the research and development lifecycle. The protocols are grounded in established analytical principles and are designed to be self-validating systems.

Physicochemical Properties (Predicted)

A preliminary understanding of the physicochemical properties of 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE is crucial for method development.

PropertyPredicted ValueRationale/Implication for Analysis
Molecular Formula C₁₃H₁₇N₃---
Molecular Weight 215.30 g/mol Essential for mass spectrometry.
pKa (most basic) ~8.5-9.5 (Piperidine N)The basic nature of the piperidine nitrogen will influence chromatographic retention on reversed-phase columns and solubility in acidic mobile phases.
logP ~2.0-2.5Indicates moderate lipophilicity, suitable for reversed-phase chromatography.
UV Chromophore Indazole ringThe indazole ring system is expected to have a UV absorbance maximum, enabling detection by UV spectrophotometry in HPLC.

Part 1: Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and performing the assay of 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE. A stability-indicating HPLC method is essential to separate the main compound from any potential degradation products or process-related impurities[6][7].

Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This is the primary recommended method due to the presence of a UV-active indazole ring and the moderate polarity of the molecule.

  • Column: A C18 stationary phase is selected for its versatility and ability to retain moderately polar to nonpolar compounds.

  • Mobile Phase: An acidic mobile phase (e.g., using formic acid or phosphoric acid) is chosen to ensure the basic piperidine nitrogen is protonated. This minimizes peak tailing and provides sharp, symmetrical peaks. Acetonitrile is a common organic modifier that provides good peak shape and elution strength.

  • Wavelength: The detection wavelength should be set at the absorbance maximum of the indazole chromophore to achieve the highest sensitivity.

  • Gradient Elution: A gradient elution is proposed to ensure the elution of any potential impurities with a wide range of polarities.

Objective: To determine the purity and assay of 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax determined by PDA)
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE.

  • Dissolve in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Purity: Determine the area percent of the main peak relative to the total peak area.

  • Assay: Quantify against a reference standard of known purity.

Workflow for RP-HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity/Assay Integrate->Calculate

Caption: Workflow for RP-HPLC-UV analysis of 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE.

Stability-Indicating Method Development

To ensure the analytical method is stability-indicating, forced degradation studies should be performed as per ICH guidelines[6][7].

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for a specified duration.

After exposure, the samples are analyzed using the developed HPLC method. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.

Part 2: Structural Elucidation and Identification

Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure, connectivity, and stereochemistry of the molecule. Both ¹H and ¹³C NMR should be performed[8][9].

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it is likely to solubilize the compound and will show the exchangeable N-H proton of the indazole ring. Deuterated chloroform (CDCl₃) can also be used.

  • 2D NMR: Techniques like COSY, HSQC, and HMBC are invaluable for assigning complex spectra and confirming the connectivity of the indazole and piperidine rings.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC spectra.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Indazole N-H~13.0br s1H
Indazole aromatic~7.0-8.0m4H
Piperidine CH~2.5-3.5m5H
Piperidine CH₂~1.8-2.2m4H
N-CH₃~2.2s3H

Logical Flow for Structural Confirmation by NMR

NMR_Logic H1 1H NMR COSY COSY H1->COSY H-H Connectivity HMBC HMBC H1->HMBC C-H Connectivity (long-range) C13 13C NMR HSQC HSQC C13->HSQC C-H Connectivity (1-bond) C13->HMBC C-H Connectivity (long-range) Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical flow for structural elucidation using various NMR techniques.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity[10][11].

  • Ionization Technique: Electrospray ionization (ESI) is suitable for this molecule due to the presence of the basic piperidine nitrogen, which can be readily protonated to form [M+H]⁺ ions.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can be used to confirm the elemental composition.

Instrumentation:

  • LC-MS system with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

LC Conditions:

  • Use the same or a similar HPLC method as described in Part 1.1 to introduce the sample into the mass spectrometer.

MS Conditions:

ParameterCondition
Ionization Mode Positive ESI
Scan Range m/z 50-500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C

Expected Results:

  • [M+H]⁺: m/z 216.1495 (calculated for C₁₃H₁₈N₃⁺)

  • Fragmentation: Expect characteristic fragmentation patterns, such as the loss of the methyl group or cleavage of the piperidine ring.

Part 3: Identification of Potential Impurities

The synthesis of 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE may lead to the formation of process-related impurities. Additionally, degradation can occur under storage or stress conditions[12][13].

Potential Impurities:

Impurity TypePotential Structure/DescriptionRationale
Starting Material Unreacted precursors from the synthesis.Incomplete reaction.
Isomers Positional isomers of the piperidine group on the indazole ring.Lack of complete regioselectivity during synthesis.
N-Oxide Oxidation of the piperidine nitrogen.Oxidative degradation.
De-methylated Loss of the methyl group from the piperidine nitrogen.Degradation or synthetic byproduct.

Analytical Approach for Impurity Profiling:

  • A validated, stability-indicating HPLC method (as described in Part 1.2) is the primary tool for detecting and quantifying impurities.

  • LC-MS/MS is crucial for the identification and structural elucidation of unknown impurities.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is essential for decision-making in a research and drug development setting. The combination of chromatographic and spectroscopic techniques provides a multi-faceted approach to confirming the identity, purity, and stability of this important molecule.

References

  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • ResearchGate. (2025). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • ScienceOpen. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • PubMed. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Retrieved from [Link]

  • PubMed Central. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • ResearchGate. (2025). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • ResearchGate. (2025). Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Omeprazole-impurities. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Partial 1H NMR spectra of 4e in DMSO-d6 in which peaks are assigned to.... Retrieved from [Link]

  • RSC Publishing. (n.d.). Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms. Retrieved from [Link]

  • Amazon S3. (2023). Chemical Profile of Drug Infused Papers Seized in Rio de Janeiro (Brazil) Prisons During the COVID-19 Lockdown. Retrieved from [Link]

  • SciSpace. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]

  • ResearchGate. (2025). A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Retrieved from [Link]

  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]

  • PubMed Central. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • The Pharmaceutical and Chemical Journal. (2025). Synthesis And Characterization Of 6-(4-(1H-Benzo[D.... Retrieved from [Link]

  • RSC Advances. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]/2021/ra/d1ra01147b)

Sources

HPLC method for 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE

Abstract

This document provides a comprehensive guide to a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-(1-methyl-piperidin-4-yl)-1H-indazole. The method is designed for accuracy, precision, and specificity, making it suitable for routine quality control analysis, stability studies, and impurity profiling in research and drug development settings. The protocol details instrument conditions, mobile phase preparation, sample handling, and system suitability criteria. The scientific rationale behind the selection of chromatographic parameters is discussed to provide a deeper understanding of the method's principles, ensuring its effective implementation and troubleshooting.

Introduction and Scientific Rationale

6-(1-methyl-piperidin-4-yl)-1H-indazole is a heterocyclic compound featuring an indazole core linked to a methyl-piperidine moiety. The indazole portion of the molecule contains a UV-active chromophore, making UV spectrophotometry a suitable detection technique. The presence of the N-methyl-piperidine group imparts a basic character to the molecule, which is a critical consideration for chromatographic separation.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and versatile analytical technique widely used in the pharmaceutical industry for its ability to separate a broad range of compounds.[1] This method is developed based on the principles of RP-HPLC, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase.

Causality Behind Experimental Choices:

  • Analyte Chemistry: The target analyte is a basic compound due to the presence of nitrogen atoms in the piperidine and indazole rings. The ionization state of these functional groups is highly dependent on the pH of the mobile phase.[2] Uncontrolled pH can lead to poor peak shape (tailing) and shifting retention times due to interactions with residual silanol groups on the stationary phase and inconsistent ionization.[3]

  • pH Control: To ensure robust and reproducible results, the mobile phase pH is controlled at a low level (pH 3.0). At this pH, the basic nitrogen atoms of the analyte are consistently protonated, leading to a stable charge and predictable chromatographic behavior. This approach minimizes peak tailing and improves retention stability.[3]

  • Stationary Phase: A C18 column is selected for its hydrophobic character, providing adequate retention for the analyte. Modern, high-purity, end-capped C18 columns are specified to reduce undesirable interactions with free silanols, which is crucial for achieving symmetrical peaks for basic compounds.[4]

  • Mobile Phase Composition: Acetonitrile is chosen as the organic modifier due to its low viscosity and excellent solvating properties, which often result in sharper peaks and better resolution compared to methanol.[5] A gradient elution is employed to ensure the elution of potential impurities with different polarities and to maintain a reasonable analysis time.

Instrumentation and Materials

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatography Data System (CDS) for instrument control, data acquisition, and processing.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes (Class A).

  • HPLC vials with caps and septa.

  • Syringe filters (0.45 µm, Nylon or PTFE).

Chemicals and Reagents
  • 6-(1-methyl-piperidin-4-yl)-1H-indazole reference standard.

  • Acetonitrile (HPLC grade).[6]

  • Water (HPLC grade or Milli-Q).

  • Ammonium acetate (AR grade).

  • Acetic acid (AR grade).

  • Methanol (HPLC grade).

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for easy reference.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna)
Mobile Phase A 10 mM Ammonium Acetate in water, pH adjusted to 3.0 with Acetic Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
22.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax determined by PDA scan)
Injection Volume 10 µL
Run Time 30 minutes
Diluent Methanol:Water (50:50, v/v)

Experimental Protocols

Preparation of Mobile Phase and Solutions

Mobile Phase A (10 mM Ammonium Acetate, pH 3.0):

  • Weigh approximately 0.77 g of ammonium acetate and dissolve it in 1000 mL of HPLC-grade water.

  • Stir until fully dissolved.

  • Adjust the pH to 3.0 ± 0.05 with acetic acid.

  • Filter the solution through a 0.45 µm membrane filter.[6]

  • Degas the mobile phase using sonication or helium sparging before use.[6]

Diluent (Methanol:Water, 50:50 v/v):

  • Mix 500 mL of HPLC-grade methanol with 500 mL of HPLC-grade water.

  • Stir to combine and allow to cool to room temperature.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of 6-(1-methyl-piperidin-4-yl)-1H-indazole reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with diluent. Mix well.

Working Standard Solution (100 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with diluent and mix thoroughly.

Sample Preparation Protocol

For Drug Substance:

  • Accurately weigh approximately 25 mg of the 6-(1-methyl-piperidin-4-yl)-1H-indazole sample into a 25 mL volumetric flask.

  • Follow the same procedure as for the Standard Stock Solution to create a 1000 µg/mL sample stock solution.

  • Prepare a 100 µg/mL working sample solution by performing a 1-in-10 dilution with the diluent.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[7]

HPLC System Setup and Analysis Sequence
  • System Purge: Purge all pump lines with their respective mobile phases to remove any air bubbles and ensure a stable baseline.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (90% A, 10% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject the diluent (blank) once to ensure no carryover or system contamination.

    • Inject the Working Standard Solution five times to establish system suitability.

    • Inject the prepared sample solutions.

    • Inject a Working Standard Solution periodically (e.g., after every 10 sample injections) to monitor system performance over time.

Method Validation and System Suitability

For this method to be considered trustworthy and reliable, it must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[8][9] A validation protocol should be established before conducting experiments.[8]

System Suitability Testing (SST)

Before starting any sample analysis, the performance of the chromatographic system must be verified. The following SST criteria should be met from the five replicate injections of the Working Standard Solution.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Validation Parameters

The following parameters should be assessed during a formal method validation study:[10][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products, placebo). This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram.

  • Linearity: Assessed by analyzing a minimum of five concentrations over the expected working range. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a sample matrix. Recovery should typically be within 98.0% to 102.0%.[11]

  • Precision:

    • Repeatability (Intra-day precision): Assessed by performing a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range.[11]

    • Intermediate Precision (Inter-day precision): Evaluated by repeating the analysis on different days, with different analysts, or on different equipment. The RSD for precision studies should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizations

Method Development Logic

The following diagram illustrates the decision-making process for developing this HPLC method, grounded in the physicochemical properties of the analyte.

MethodDevelopment cluster_choices Methodology Choices Analyte Analyte Properties 6-(1-methyl-piperidin-4-yl)-1H-indazole Basic (Piperidine) UV Chromophore (Indazole) Mode Chromatographic Mode Reversed-Phase HPLC MobilePhase Mobile Phase Low pH (e.g., 3.0) Acetonitrile/Buffer Gradient Elution Analyte:f0->MobilePhase:h Controls Ionization Detection Detection UV/PDA λ = 254 nm (or λmax) Analyte:f1->Detection:h Enables Detection Column Stationary Phase C18 (Hydrophobic) High-Purity, End-capped Rationale { Rationale | Ensure consistent protonation, good peak shape | Good retention, minimal silanol interaction | Detect aromatic system} Column:f1->Rationale:f1 MobilePhase:f0->Rationale:f0 Detection:f1->Rationale:f2

Caption: Logic diagram for HPLC method development based on analyte properties.

Experimental Workflow

This diagram outlines the complete step-by-step workflow from sample receipt to final data reporting.

Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_MobilePhase Prepare Mobile Phase (Buffer pH 3.0 & ACN) Equilibrate System Equilibration (≥ 30 min) Prep_MobilePhase->Equilibrate Prep_Standard Prepare Standard Solutions (Stock & Working) SST System Suitability Test (5x Standard Injections) Prep_Standard->SST Prep_Sample Prepare Sample Solutions (Weigh, Dissolve, Filter) Analysis Sample Analysis (Blank, Samples, Standards) Prep_Sample->Analysis Equilibrate->SST SST->Analysis If SST Passes Integrate Integrate Chromatograms Analysis->Integrate Calculate Calculate Results (Assay, Impurities) Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: Step-by-step experimental workflow for HPLC analysis.

References

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available at: [Link]

  • Sample Preparation for HPLC. YouTube. Available at: [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. Available at: [Link]

  • HPLC Sample Preparation. Organomation. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • Method development and validation of ornidazole by using RP-HPLC. International Journal of Science and Research Archive. Available at: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. MDPI. Available at: [Link]

  • Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. ScienceOpen. Available at: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • Development and validation of HPLC method for some azoles in pharmaceutical preparation. ResearchGate. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]

  • 6-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]-1H-indazole-4-carboxamide. PubChem. Available at: [Link]

  • How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. Available at: [Link]

  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. MDPI. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

  • Development and Validation of a Reversed-Phase HPLC Method for the Analysis of Ornidazole in Pharmaceutical Dosage Forms. Asian Journal of Chemistry. Available at: [Link]

  • Sample Preparation. Sartorius. Available at: [Link]

  • Optimization Strategies in RP-HPLC. ResearchGate. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available at: [Link]

  • HPLC Column Selection. Element. Available at: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. Available at: [Link]

Sources

Application Notes and Protocols for the Investigation of 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE in Migraine Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE, a novel investigational compound for migraine therapy. Migraine is a debilitating neurological disorder with a significant unmet medical need for more effective and better-tolerated treatments[1][2]. The indazole and piperidine moieties present in this compound are key pharmacophores in several neurologically active agents, suggesting its potential to modulate key pathways in migraine pathophysiology, such as the serotonergic or calcitonin gene-related peptide (CGRP) systems[3][4][5]. These application notes and protocols outline a strategic, multi-tiered approach to elucidate the compound's mechanism of action and assess its therapeutic potential.

Introduction: The Rationale for Investigating 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE for Migraine

Migraine is a complex neurological disease characterized by recurrent, severe headaches often accompanied by sensory disturbances[6]. Current therapeutic strategies primarily target the serotonergic (5-HT) system, particularly the 5-HT1B/1D and 5-HT1F receptors, and the calcitonin gene-related peptide (CGRP) pathway[7][8][9][10]. While effective, existing treatments have limitations, including cardiovascular side effects for triptans and incomplete efficacy for some patients with CGRP antagonists, underscoring the need for novel therapeutic agents[3][11].

The chemical structure of 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE, featuring an indazole core linked to a methyl-piperidine group, suggests potential interactions with key G-protein coupled receptors (GPCRs) implicated in migraine[12][13]. The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a range of biological targets[4][14]. The methyl-piperidine moiety is a common feature in centrally acting drugs and can influence receptor binding and pharmacokinetic properties. This guide provides a systematic framework for the preclinical evaluation of this promising compound.

Physicochemical Properties and Handling

A thorough understanding of the compound's physicochemical properties is crucial for accurate and reproducible experimental outcomes.

PropertyPredicted ValueSignificance in Experimental Design
Molecular Formula C₁₃H₁₈N₄Essential for calculating molar concentrations for in vitro and in vivo studies.
Molecular Weight 230.31 g/mol Used for preparing stock solutions and determining dosage.
LogP (estimated) 1.8 - 2.5Suggests moderate lipophilicity, indicating potential for blood-brain barrier penetration.
Hydrogen Bond Donors 2Influences solubility and potential for receptor interactions.
Hydrogen Bond Acceptors 4Affects solubility and binding to biological targets.
Topological Polar Surface Area ~53 ŲA key predictor of drug transport properties, including intestinal absorption and brain penetration.

Handling and Storage:

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation[15][16].

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light to ensure stability.

Proposed Mechanism of Action and Investigational Strategy

Based on its structural similarity to known migraine therapeutics, we hypothesize that 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE may act as a modulator of the serotonergic or CGRP systems. The following investigational workflow is proposed to elucidate its mechanism of action.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Proof of Concept cluster_2 Phase 3: Safety and Toxicology Receptor_Binding_Assays Receptor Binding Assays (5-HT1B, 5-HT1D, 5-HT1F, CGRP) Functional_Assays Cell-Based Functional Assays (cAMP, Calcium Flux) Receptor_Binding_Assays->Functional_Assays Determine affinity Animal_Models Animal Models of Migraine (Trigeminal Ganglion Stimulation, NTG-induced hyperalgesia) Functional_Assays->Animal_Models Confirm functional activity Behavioral_Assessments Behavioral Assessments (Nocifensive responses) Animal_Models->Behavioral_Assessments Biomarker_Analysis Biomarker Analysis (c-Fos, CGRP levels) Animal_Models->Biomarker_Analysis In_Vitro_Tox In Vitro Toxicology (hERG, Cytotoxicity) Behavioral_Assessments->In_Vitro_Tox Establish efficacy In_Vivo_Tox In Vivo Toxicology (Acute toxicity) In_Vitro_Tox->In_Vivo_Tox

Caption: Investigational workflow for 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE.

Detailed Experimental Protocols

In Vitro Characterization

4.1.1. Protocol: Radioligand Receptor Binding Assays

This protocol aims to determine the binding affinity of 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE to key migraine-related receptors.

Objective: To quantify the binding affinity (Ki) of the test compound for human 5-HT1B, 5-HT1D, 5-HT1F, and CGRP receptors.

Materials:

  • HEK293 cells stably expressing the human receptor of interest.

  • Radioligands: [³H]-GR125743 (for 5-HT1B/1D), [³H]-Lasmiditan (for 5-HT1F), [¹²⁵I]-CGRP.

  • Test compound: 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE.

  • Non-specific binding control (e.g., high concentration of a known ligand).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.2% BSA, pH 7.4).

  • Scintillation counter and vials.

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the target receptor.

  • In a 96-well plate, add binding buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • For non-specific binding, add a high concentration of a known unlabeled ligand.

  • Add the cell membrane preparation to each well.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value by non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation.

4.1.2. Protocol: cAMP Functional Assay

This assay determines the functional activity of the compound at GPCRs that couple to adenylyl cyclase.

Objective: To assess the agonist or antagonist activity of the test compound at 5-HT1B, 5-HT1D, and 5-HT1F receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO-K1 cells stably co-expressing the receptor of interest and a CRE-luciferase reporter gene.

  • Forskolin (to stimulate cAMP production).

  • Test compound.

  • Reference agonist and antagonist.

  • cAMP assay kit (e.g., HTRF or ELISA-based).

Procedure:

  • Seed the cells in a 96-well plate and incubate overnight.

  • Replace the medium with serum-free medium containing the test compound at various concentrations and incubate.

  • To assess antagonist activity, pre-incubate with the test compound before adding a known agonist.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

  • Plot the concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

In Vivo Proof-of-Concept Studies

4.2.1. Protocol: Nitroglycerin (NTG)-Induced Hyperalgesia Model

This model mimics the sensory hypersensitivity associated with migraine in rodents[17].

Objective: To evaluate the ability of the test compound to reverse NTG-induced mechanical allodynia.

Materials:

  • Male Sprague-Dawley rats (250-300g).

  • Nitroglycerin (NTG) solution (10 mg/kg, i.p.).

  • Test compound at various doses.

  • Von Frey filaments for assessing mechanical sensitivity.

Procedure:

  • Acclimatize the rats to the testing environment.

  • Measure the baseline mechanical withdrawal threshold using von Frey filaments applied to the periorbital region.

  • Administer NTG (10 mg/kg, i.p.) to induce hyperalgesia.

  • Two hours after NTG administration, administer the test compound or vehicle.

  • Measure the mechanical withdrawal threshold at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-treatment.

  • Analyze the data to determine if the test compound significantly increases the withdrawal threshold compared to the vehicle-treated group.

4.2.2. Protocol: c-Fos Expression in the Trigeminal Nucleus Caudalis (TNC)

c-Fos is an immediate-early gene whose expression is a marker of neuronal activation. This protocol assesses the compound's ability to inhibit trigeminal nociceptive activation[18].

Objective: To determine if the test compound reduces the number of c-Fos-immunoreactive neurons in the TNC following trigeminal stimulation.

Materials:

  • Anesthetized rats.

  • Stimulating electrode for the trigeminal ganglion.

  • Test compound.

  • Paraformaldehyde for perfusion.

  • Primary antibody against c-Fos.

  • Secondary antibody and detection system (e.g., DAB).

  • Microscope for cell counting.

Procedure:

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Implant a stimulating electrode into the trigeminal ganglion.

  • Administer the test compound or vehicle.

  • After a pre-determined time, electrically stimulate the trigeminal ganglion.

  • Two hours after stimulation, perfuse the animal with saline followed by 4% paraformaldehyde.

  • Dissect the brainstem and process the tissue for c-Fos immunohistochemistry.

  • Count the number of c-Fos positive neurons in the TNC.

  • Compare the number of c-Fos positive cells between the test compound and vehicle-treated groups.

G Start Start: Animal Acclimatization Baseline Measure Baseline Mechanical Threshold Start->Baseline NTG_Admin Administer NTG (10 mg/kg, i.p.) Baseline->NTG_Admin Compound_Admin Administer Test Compound or Vehicle NTG_Admin->Compound_Admin 2 hours post-NTG Measure_Threshold Measure Mechanical Withdrawal Threshold (30, 60, 90, 120 min) Compound_Admin->Measure_Threshold Data_Analysis Data Analysis and Comparison Measure_Threshold->Data_Analysis

Caption: Workflow for the NTG-induced hyperalgesia model.

Data Analysis and Interpretation

  • In Vitro Data: Binding affinities (Ki) and functional potencies (EC₅₀ or IC₅₀) should be calculated using non-linear regression analysis (e.g., using GraphPad Prism). Compare the values to known reference compounds to benchmark the activity of 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE.

  • In Vivo Data: Behavioral data should be analyzed using appropriate statistical tests, such as two-way ANOVA with post-hoc tests, to compare the effects of the test compound to the vehicle control over time. Immunohistochemistry data (c-Fos counts) should be analyzed using t-tests or one-way ANOVA.

Conclusion

The protocols and application notes presented here provide a robust framework for the preclinical evaluation of 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE as a potential therapeutic agent for migraine. By systematically characterizing its in vitro pharmacology and in vivo efficacy, researchers can gain critical insights into its mechanism of action and therapeutic potential, paving the way for further development.

References

  • Dodick, D. W. (2018). OnabotulinumtoxinA for treatment of chronic migraine: pooled results from the double-blind, randomized, placebo-controlled phases of the PREEMPT clinical program. Headache: The Journal of Head and Face Pain, 58(3), 475-485. [Link]

  • Pardutz, A., & Krizbai, I. A. (2020). Migraine and Its Treatment from the Medicinal Chemistry Perspective. Molecules, 25(19), 4498. [Link]

  • AMD. (2023). Mechanism of Action in Migraine Therapeutics - Migraine Master Class: Webinar 3. Association of Migraine Disorders. [Link]

  • Diener, H. C., Dodick, D. W., Aurora, S. K., Turkel, C. C., DeGryse, R. E., Lipton, R. B., ... & Brin, M. F. (2010). OnabotulinumtoxinA for treatment of chronic migraine: results from the double-blind, randomized, placebo-controlled phase of the PREEMPT 1 trial. Cephalalgia, 30(7), 793-803. [Link]

  • Clemow, D. B., Johnson, K. W., & Shapiro, R. E. (2020). Lasmiditan mechanism of action-review of a selective 5-HT1F agonist. The Journal of Headache and Pain, 21(1), 1-10. [Link]

  • Aurora, S. K., Dodick, D. W., Turkel, C. C., DeGryse, R. E., Silberstein, S. D., Lipton, R. B., ... & Brin, M. F. (2010). OnabotulinumtoxinA for treatment of chronic migraine: results from the double-blind, randomized, placebo-controlled phase of the PREEMPT 2 trial. Cephalalgia, 30(7), 804-814. [Link]

  • Patil, S. A., & Baseer, M. A. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. [Link]

  • George, N., & Tepper, S. J. (2023). Novel Migraine Treatments: A Review. Journal of Oral & Facial Pain and Headache, 37(1), 25-32. [Link]

  • ResearchGate. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): A potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. [Link]

  • Lambert, G. A., & Zagami, A. S. (2019). Animal models of migraine and experimental techniques used to examine trigeminal sensory processing. Journal of Neurophysiology, 122(3), 1024-1040. [Link]

  • Locuson, C. W., et al. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. Bioorganic & Medicinal Chemistry Letters, 23(11), 3157-3161. [Link]

  • D'Agnelli, S., et al. (2020). Migraine: Experimental Models and Novel Therapeutic Approaches. International Journal of Molecular Sciences, 21(15), 5284. [Link]

  • Rawson, D. J., et al. (2021). Discovery of (3'S)-N-{(1S)-1-Cyano-2-[4-((R)-2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethyl}-2'-oxo-1'-(2,2,2-trifluoroethyl)-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridin]-3-carboxamide (HTL22562): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine. Journal of Medicinal Chemistry, 64(15), 11094-11110. [Link]

  • Narra, U. B., & Challa, S. R. (2015). Experimental models of migraine both in vitro and in vivo. Journal of Natural Science, Biology and Medicine, 6(1), 11. [Link]

  • Kim, J. Y., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry, 230, 114114. [Link]

  • World Scientific News. (2025). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-yl). [Link]

  • Nisar, A., Ahmed, Z., & Yuan, H. (2023). Novel Therapeutic Targets for Migraine. Biomedicines, 11(2), 569. [Link]

  • George, N., & Tepper, S. J. (2023). Novel Migraine Treatments: A Review. Journal of Oral & Facial Pain and Headache. [Link]

  • ClinicalTrials.gov. (2021). Migraine and Infertility. [Link]

  • Journal of Medicinal and Chemical Sciences. (2021). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • BearWorks. (2016). Evaluation of Anti-Migraine Drugs in an in Vivo Rat Model of Chronic Migraine. [Link]

  • Nisar, A., Ahmed, Z., & Yuan, H. (2023). Novel Therapeutic Targets for Migraine. Biomedicines, 11(2), 569. [Link]

  • Creative Bioarray. (n.d.). Migraine Models. [Link]

  • Martelletti, P., & Giamberardino, M. A. (2002). Experimental Models of Migraine. Current Pain and Headache Reports, 6(3), 223-228. [Link]

  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. [Link]

  • Edvinsson, L. (2010). Novel migraine therapy with calcitonin gene-regulated peptide receptor antagonists. Expert Opinion on Investigational Drugs, 19(6), 737-744. [Link]

Sources

Troubleshooting & Optimization

Improving solubility of 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Enhancement Guide

Introduction: Navigating the Solubility Challenges of a Key Indazole Derivative

Welcome to the technical support guide for 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE. This molecule, belonging to the pharmacologically significant indazole class, presents a common yet critical challenge for researchers: poor aqueous solubility.[1][2][3][4] Its structural features—a rigid, aromatic indazole core and a basic piperidine moiety—dictate its physicochemical behavior, often leading to experimental roadblocks such as precipitation in aqueous buffers, low bioavailability, and inconsistent results in biological assays.

This guide is designed to move beyond simple protocols. As your scientific partner, our goal is to provide a deep, mechanistic understanding of why you are encountering these issues and to equip you with a systematic, evidence-based workflow to overcome them. We will explore the compound's inherent properties and leverage them to rationally design effective solubilization strategies.

Section 1: Physicochemical Profile of 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE

A thorough understanding of the molecule's properties is the foundation of any successful solubility enhancement strategy. The structure combines a largely non-polar, aromatic indazole system with a highly basic tertiary amine in the N-methylpiperidine group.

PropertyValue / PredictionSignificance for Solubility
Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol [5]
Predicted pKa (Strongest Basic) ~10.0 (for the piperidine nitrogen)[6]Dominant Factor. The molecule is a weak base. It will be predominantly ionized (protonated) and thus more soluble at pH values significantly below 10.
Predicted pKa (Weakest Acidic) ~14.0 (for the indazole N-H)[7][8][9]The indazole proton is very weakly acidic and its deprotonation is not relevant in the typical physiological or formulation pH range (1-9).
Predicted XLogP3 ~1.8 - 2.5[10]Indicates moderate lipophilicity. The neutral form of the molecule prefers an organic environment over an aqueous one.

Section 2: Core Concepts: Kinetic vs. Thermodynamic Solubility

Understanding the difference between kinetic and thermodynamic solubility is critical to diagnosing and solving many precipitation issues encountered in the lab.[11][12][13]

  • Kinetic Solubility: Refers to the concentration of a compound at the point of precipitation when a concentrated organic stock solution (e.g., in DMSO) is rapidly added to an aqueous buffer.[14] It is not an equilibrium state and often overestimates the true solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can remain dissolved in a solvent under specific conditions (e.g., pH, temperature) over an extended period.[14][15]

Many unexpected precipitation events occur when a drug concentration, stable under kinetic conditions, is allowed to equilibrate and subsequently crashes out as it approaches its lower, true thermodynamic solubility.

G cluster_0 Solubility Concepts DMSO High Concentration in DMSO Stock Spike Rapid Dilution (Spike-in) DMSO->Spike Experiment Start Kinetic Kinetic Solubility (Supersaturated, Metastable State) Spike->Kinetic Equilibrate Equilibration Over Time (e.g., 24h Incubation) Kinetic->Equilibrate Often > Thermodynamic Precipitate Precipitation (Excess Compound Crashes Out) Kinetic->Precipitate If concentration > thermodynamic limit Thermo Thermodynamic Solubility (True Equilibrium) Equilibrate->Thermo

Caption: Relationship between Kinetic and Thermodynamic Solubility.

Section 3: Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in DMSO, but it crashed out immediately when I diluted it into my PBS buffer (pH 7.4). Why?

A: This is a classic case of exceeding the thermodynamic solubility at a specific pH. Your compound is a weak base with a pKa around 10. At pH 7.4, it exists primarily in its neutral, less soluble form. While the rapid dilution from DMSO can create a temporary supersaturated state (kinetic solubility), the system quickly equilibrates, causing the compound in excess of its true thermodynamic solubility limit at that pH to precipitate.[16]

Q2: Based on its structure, what is the most straightforward way to increase its solubility in an aqueous solution?

A: The most direct approach is to lower the pH of the solvent. The N-methylpiperidine group is a strong base that will become protonated (positively charged) in acidic conditions. This ionization dramatically increases the molecule's interaction with polar water molecules, thereby increasing its solubility.[17][18][19] A pH of at least 2 units below the pKa (i.e., pH < 8) is a good starting point.

Q3: Is forming a salt of this compound a viable strategy?

A: Absolutely. Salt formation is an excellent and common strategy for improving the solubility and dissolution rate of basic compounds.[20][21] By reacting the basic piperidine nitrogen with an acid, you create a solid salt form (e.g., a hydrochloride or tartrate salt) that is pre-ionized. When this salt is added to water, it readily dissociates into the soluble, protonated form of your compound and the counter-ion.[22]

Section 4: Systematic Troubleshooting Workflow for Solubility Enhancement

Follow this workflow to systematically diagnose and solve solubility issues. Do not skip steps, as each provides critical information for the next.

G Start Start: Poor Aqueous Solubility Observed Step1 Step 1: Determine Baseline Thermodynamic Solubility (e.g., at pH 7.4) Start->Step1 Step2 Step 2: Generate pH-Solubility Profile (pH 2 to 10) Step1->Step2 Decision1 Is solubility sufficient at a specific pH for your application? Step2->Decision1 Success Success: Use pH-adjusted buffer Decision1->Success Yes Step3 Step 3: Perform Salt Screening (HCl, Tartrate, Citrate, etc.) Decision1->Step3 No Decision2 Does a salt form provide sufficient solubility and have a stable solid state? Step3->Decision2 SuccessSalt Success: Use stable, soluble salt form Decision2->SuccessSalt Yes Step4 Step 4: Evaluate Co-solvent Systems (PEG, Propylene Glycol, Ethanol) Decision2->Step4 No Decision3 Is a co-solvent system compatible with your experiment (e.g., not cytotoxic)? Step4->Decision3 SuccessCo Success: Use optimized co-solvent system Decision3->SuccessCo Yes End Consult Formulation Specialist for Advanced Methods (e.g., cyclodextrins) Decision3->End No

Caption: Decision workflow for enhancing compound solubility.

Step 1: Characterize Baseline Thermodynamic Solubility

Causality: Before you can improve solubility, you must quantify the problem. Measuring the thermodynamic solubility in a standard buffer (e.g., PBS, pH 7.4) provides a crucial baseline value. This is the true solubility you are trying to enhance.

Methodology: The gold standard is the shake-flask method. See Protocol A in Section 5 for a detailed procedure.

Step 2: Leverage pH for Solubilization

Causality: As a weak base, the solubility of 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE is governed by the Henderson-Hasselbalch equation. As the pH of the solution decreases below the pKa of the piperidine nitrogen (~10), the equilibrium shifts towards the protonated, charged, and significantly more water-soluble form. Generating a full pH-solubility profile will reveal the optimal pH range for your experiments.

Methodology: Perform the shake-flask solubility determination across a range of buffers. See Protocol B in Section 5.

Expected Data Output:

pH of BufferMeasured Solubility (µg/mL)Predominant Species
2.0Ionized (BH+)
4.0Ionized (BH+)
6.0Mostly Ionized (BH+)
7.4Mostly Neutral (B)
8.5Mostly Neutral (B)
10.050% Ionized / 50% Neutral
Step 3: Salt Formation for Enhanced Solubility and Stability

Causality: If pH adjustment alone is insufficient or undesirable (e.g., if your assay requires a specific pH), creating a salt is the next logical step. A salt is a solid crystalline form where the basic nitrogen is already protonated. This bypasses the need for the solid neutral form to first dissolve before it can be protonated, often leading to a much faster dissolution rate and higher apparent solubility.

Methodology: A small-scale salt screening experiment can identify suitable counter-ions that form stable, soluble salts. See Protocol C in Section 5.

Common Counter-ions for Basic Drugs:

Counter-ionAcid SourcepKa1 of AcidComments
Chloride Hydrochloric Acid-7.0Common, simple, often forms crystalline salts.
Sulfate Sulfuric Acid-3.0Can form di-salts, potentially less soluble.
Mesylate Methanesulfonic Acid-1.9Good for forming crystalline salts.
Tartrate Tartaric Acid2.9, 4.2Dicarboxylic acid, can aid crystallinity.
Citrate Citric Acid3.1, 4.8, 6.4Tricarboxylic acid, often highly water-soluble.
Step 4: Employing Co-solvent Systems

Causality: If pH modification and salt formation are not viable, co-solvents can be used. Co-solvents are water-miscible organic solvents that enhance solubility by reducing the polarity of the aqueous medium.[23][24] They disrupt the hydrogen-bonding network of water, making it more favorable for the non-polar indazole core of your compound to be solvated.[23]

Methodology: Screen a panel of pharmaceutically acceptable co-solvents at various concentrations. See Protocol D in Section 5.

Important Considerations:

  • Toxicity: Co-solvents like DMSO, ethanol, and PEG can be toxic to cells. Always determine the maximum tolerable concentration in your specific assay.

  • Precipitation upon Dilution: Be aware that a compound dissolved in a high percentage of co-solvent may still precipitate upon significant dilution into a fully aqueous medium.

Section 5: Detailed Experimental Methodologies

Protocol A: Thermodynamic Solubility via Shake-Flask Method
  • Preparation: Add an excess amount of the solid compound (enough that some solid will visibly remain) to a known volume (e.g., 1 mL) of your chosen buffer (e.g., PBS, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Phase Separation: After equilibration, let the vial stand to allow undissolved solid to settle. To remove any remaining suspended particles, filter the supernatant through a 0.22 µm PVDF filter or centrifuge at high speed (e.g., >10,000 x g) for 15 minutes.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate mobile phase or solvent.

  • Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve of known concentrations.

Protocol B: pH-Dependent Solubility Profile Generation
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8.5, 10). Use appropriate buffer systems for each pH range (e.g., citrate for acidic, phosphate for neutral, borate for basic). Ensure the ionic strength is consistent across all buffers.

  • Execution: Perform the Shake-Flask method (Protocol A ) in parallel for each prepared buffer.

  • Data Plotting: Plot the measured solubility (on a log scale) against the pH value to visualize the profile.

Protocol C: Small-Scale Salt Screening
  • Solvent Selection: Dissolve a known amount of the free base form of the compound in a suitable organic solvent (e.g., acetone, isopropanol, ethanol) at a moderate concentration.

  • Acid Addition: In separate vials, add a stoichiometric equivalent (1.0 eq) of different acids (e.g., HCl in isopropanol, methanesulfonic acid, solid citric acid).

  • Precipitation/Crystallization: Agitate the solutions at room temperature or with gentle heating/cooling cycles. Observe if a precipitate forms. The formation of a solid indicates a potential salt.

  • Isolation and Characterization: If a solid is formed, isolate it by filtration, wash with the solvent, and dry under vacuum.

  • Solubility Testing: Characterize the new solid form and test its aqueous solubility using Protocol A .

Protocol D: Co-solvent Screening
  • Stock Preparation: Prepare co-solvent/buffer mixtures at various percentages (e.g., 5%, 10%, 20% v/v of DMSO, ethanol, or PEG 400 in pH 7.4 buffer).

  • Execution: Perform the Shake-Flask method (Protocol A ) in parallel for each co-solvent mixture.

  • Analysis: Plot the measured solubility against the percentage of the co-solvent to determine the efficacy of each.

Section 6: References

  • Alshora, D. H., AlMalki, B. M., Ibrahim, M. A., Alanazi, F. K., & Elzayat, E. M. (2025). Simvastatin nanoparticles prepared by planetary ball milling: physicochemical evaluation and stability studies. [This is a forward-looking reference from the search result, contextually used for general solubility enhancement techniques].

  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • MDPI. (2023). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • Zhang, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility and pH. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylpiperidine. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • AP Chemistry. (n.d.). pH and Solubility. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • ResearchGate. (2025). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

  • Taylor & Francis Online. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]

  • MDPI. (n.d.). A Review on Farnesoid X Receptor (FXR) Modulators Focusing on Benzimidazole Scaffold. Retrieved from [Link]

  • The Pharmaceutical Journal. (n.d.). Pharmaceutical salts: a formulation trick or a clinical conundrum? Retrieved from [Link]

  • PubMed. (2013). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazol-5-ol. Retrieved from [Link]

  • NIST. (n.d.). Piperidine, 1-methyl-. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Retrieved from [Link]

  • SciSpace. (n.d.). Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Oreate AI Blog. (2026). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. Retrieved from [Link]

  • CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Retrieved from [Link]

  • Chad's Prep. (n.d.). pH Effects on Solubility. Retrieved from [Link]

Sources

CGRP Antagonist Assays: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist, this guide is designed to navigate the complexities of Calcitonin Gene-Related Peptide (CGRP) antagonist assays. Whether you are a seasoned researcher in the field of migraine therapeutics or new to CGRP signaling, this technical support center will provide in-depth troubleshooting advice and answer frequently asked questions to ensure the integrity and reproducibility of your experimental results.

Troubleshooting Guide: Common Pitfalls and Solutions

This section addresses specific issues that can arise during CGRP antagonist assays, providing a systematic approach to identifying and resolving them.

Q1: Why is my CGRP antagonist showing no inhibitory effect, or a very weak potency (high IC50)?

A1: This is a frequent and multifaceted issue. The lack of a dose-dependent inhibition can stem from problems with the antagonist itself, the agonist, the cellular system, or the assay protocol. A logical, step-by-step investigation is key.

Underlying Causes and Solutions:

  • Antagonist Integrity and Handling:

    • Solubility: Small molecule antagonists ("gepants") can have poor aqueous solubility. Ensure your compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions in assay buffer. Precipitated compound will lead to inaccurate concentrations.

    • Stability: Repeated freeze-thaw cycles can degrade peptide antagonists and even some small molecules. Aliquot your stock solutions upon receipt and store them at -80°C.[1] For each experiment, use a fresh aliquot.

    • Adsorption: Peptides, in particular, can adsorb to plastic surfaces. Using low-adhesion microplates and pipette tips can mitigate this. Pre-rinsing tips with the solution to be transferred can also help.

  • Agonist (CGRP) Activity:

    • Peptide Quality and Stability: CGRP is a peptide and susceptible to degradation.[2] Use a high-quality, synthetic CGRP and prepare fresh dilutions for each experiment from a properly stored, desiccated stock. Lyophilized peptides are stable at room temperature for short periods but should be stored at -20°C or -80°C for long-term use.[1]

    • Concentration: The concentration of CGRP used to stimulate the cells is critical. An excessively high concentration will require a much higher concentration of a competitive antagonist to elicit an effect, potentially pushing the IC50 beyond the tested range. You should be using a concentration of CGRP that produces approximately 80% of the maximal response (EC80).

  • Cellular System Health and Receptor Expression:

    • Cell Viability: Ensure your cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells will respond poorly.

    • Receptor Expression: The CGRP receptor is a heterodimer of Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1).[3][4] Inconsistent or low expression of either component in your cell line (e.g., HEK293, SK-N-MC) will lead to a poor assay window. Regularly check receptor expression via qPCR or Western blot, especially if results start to drift over time.

    • Cell Passage Number: High passage numbers can lead to phenotypic drift and altered receptor expression or signaling efficiency. Use cells within a defined, low passage number range for all experiments.

  • Assay Protocol and Conditions:

    • Pre-incubation Time: Ensure you are pre-incubating your cells with the antagonist for a sufficient duration to allow it to reach equilibrium at the receptor before adding the CGRP agonist. This is particularly important for antagonists with slow binding kinetics.[5]

    • Buffer Components: Serum in the assay buffer can contain peptidases that degrade CGRP. It's advisable to perform the assay in a serum-free buffer.

G start No/Weak Antagonist Effect Observed check_antagonist Step 1: Verify Antagonist - Check solubility - Prepare fresh dilutions - Confirm stock concentration start->check_antagonist check_agonist Step 2: Verify Agonist (CGRP) - Run CGRP dose-response curve - Prepare fresh CGRP dilutions check_antagonist->check_agonist agonist_ok Is CGRP EC50 as expected? check_agonist->agonist_ok check_cells Step 3: Assess Cellular System - Check cell viability & morphology - Use low passage cells - Confirm CLR/RAMP1 expression cells_ok Are cells healthy & expressing receptor? check_cells->cells_ok check_protocol Step 4: Review Assay Protocol - Optimize antagonist pre-incubation time - Confirm CGRP concentration (EC80) - Check buffer composition protocol_ok Is protocol optimized? check_protocol->protocol_ok agonist_ok->check_cells Yes fail Consult Technical Support agonist_ok->fail No cells_ok->check_protocol Yes cells_ok->fail No success Problem Resolved protocol_ok->success Yes protocol_ok->fail No

Caption: A step-by-step workflow for troubleshooting a lack of CGRP antagonist activity.

Q2: I'm observing a high background signal and a poor signal-to-noise ratio in my cAMP assay. What's going wrong?

A2: A high background signal in a functional assay like cAMP measurement can mask the specific CGRP-mediated response, leading to a poor assay window (the difference between the stimulated and basal signal).

Underlying Causes and Solutions:

  • Basal cAMP Levels:

    • Cell Stress: Stressed or over-confluent cells can have elevated basal cAMP levels. Ensure optimal cell culture conditions.

    • Serum Effects: Components in serum can stimulate adenylyl cyclase. A serum starvation step (e.g., 2-4 hours) before the assay can help reduce basal cAMP.

    • Phosphodiesterase (PDE) Activity: PDEs are enzymes that degrade cAMP. If their activity is too low, basal cAMP can accumulate. Conversely, high PDE activity can dampen the CGRP-stimulated signal. Including a PDE inhibitor like IBMX in your assay buffer is standard practice to prevent cAMP degradation and maximize the assay window.

  • Assay Reagents and Detection:

    • Reagent Quality: Ensure your cAMP assay kit reagents are not expired and have been stored correctly.

    • Lysis Buffer: Incomplete cell lysis will lead to an underestimation of the total cAMP produced, which can manifest as a poor signal. Ensure the lysis step is performed according to the manufacturer's protocol.

    • Reader Settings: Incorrect plate reader settings (e.g., gain, filters for HTRF assays) can lead to high background readings. Optimize these settings using control wells.

  • Cell Seeding: Seed a cell line co-expressing human CLR and RAMP1 (e.g., HEK293-CLR/RAMP1) in a 96-well or 384-well plate and grow to 80-90% confluency.

  • Serum Starvation: On the day of the assay, aspirate the growth medium and replace it with serum-free medium. Incubate for 2-4 hours.

  • Antagonist Pre-incubation: Aspirate the medium and add assay buffer (e.g., HBSS) containing a PDE inhibitor (e.g., 500 µM IBMX) and varying concentrations of your CGRP antagonist. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add CGRP agonist (at a pre-determined EC80 concentration) to the wells. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, LANCE) according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP response against the logarithm of the antagonist concentration and fit a four-parameter logistic curve to determine the IC50 value.

Q3: My antagonist's dose-response curve is flat or shows "insurmountable" antagonism. How do I interpret this?

A3: A flat dose-response curve indicates a lack of inhibition across the tested concentration range. Insurmountable antagonism, where increasing concentrations of the antagonist cause a depression of the maximal response to the agonist rather than just a rightward shift of the dose-response curve, suggests a non-competitive mechanism of action.

Underlying Causes and Solutions:

  • Flat Curve:

    • Concentration Range: You may be testing a concentration range that is too low to see an effect. If solubility allows, extend the concentration range of your antagonist.

    • Compound Inactivity: The compound may genuinely be inactive at the CGRP receptor.

    • Assay Failure: Refer back to Q1 to rule out fundamental issues with the assay system.

  • Insurmountable Antagonism:

    • Mechanism of Action: This behavior is characteristic of non-competitive antagonists (e.g., allosteric modulators) or antagonists that dissociate very slowly from the receptor (long residence time).[6][7] This means that even after washing, the antagonist remains bound and continues to inhibit the receptor. Monoclonal antibodies that bind to the receptor can also show this behavior.

    • Pre-incubation Time: An insufficient pre-incubation time with a slowly-binding antagonist can lead to an underestimation of its potency and may contribute to the appearance of insurmountability. Try extending the pre-incubation time.[5]

    • Data Analysis: Standard competitive antagonist models (like the Gaddum equation) are not appropriate for insurmountable antagonists. You may need to use an operational model of allosterism or a two-state receptor model to properly quantify the antagonist's effect.

Frequently Asked Questions (FAQs)

Q: What is the CGRP receptor and why is it complex?

A: The canonical CGRP receptor is not a single protein but a complex formed by two distinct components: the Calcitonin Receptor-Like Receptor (CLR), which is a Class B G-protein coupled receptor (GPCR), and a Receptor Activity-Modifying Protein 1 (RAMP1).[3][4] RAMP1 is essential for trafficking CLR to the cell surface and for defining its ligand specificity for CGRP.[4] CGRP binding involves a "two-domain" mechanism where the C-terminus of the peptide binds to the extracellular domain of CLR, and the N-terminus engages with the transmembrane domain, leading to receptor activation and downstream signaling, primarily through the Gαs pathway to stimulate adenylyl cyclase and increase intracellular cAMP.[7][8][9]

G cluster_membrane Cell Membrane CGRP_Receptor CGRP Receptor (CLR + RAMP1) Gs Gαs CGRP_Receptor->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC stimulates CGRP CGRP CGRP->CGRP_Receptor binds ATP ATP ATP->AC PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., vasodilation, pain transmission) PKA->Cellular_Response phosphorylates targets Antagonist CGRP Antagonist (Gepant or mAb) Antagonist->CGRP_Receptor blocks

Caption: Simplified CGRP signaling cascade leading to cAMP production and cellular responses.

Q: What are the main classes of CGRP antagonists and how do they differ in assays?

A: There are two main classes of CGRP antagonists used clinically, with distinct profiles in in-vitro assays:

Antagonist ClassDescriptionMechanism of ActionTypical Assay Behavior
Small Molecules ("Gepants") Orally available, small molecule non-peptide antagonists (e.g., Rimegepant, Ubrogepant).[10][11]Competitive antagonists that bind directly to the CGRP receptor, typically at the CLR component, preventing CGRP from binding.[10]Exhibit classical competitive, surmountable antagonism. Cause a rightward shift in the CGRP agonist dose-response curve with no change in the maximum response.
Monoclonal Antibodies (mAbs) Injectable, large protein therapeutics (e.g., Erenumab, Fremanezumab).[11]Can target either the CGRP ligand itself (e.g., Fremanezumab) or the CGRP receptor (e.g., Erenumab).[10][11]Ligand-targeting mAbs reduce the effective concentration of CGRP. Receptor-targeting mAbs can show insurmountable antagonism due to their high affinity and slow dissociation from the receptor.[12]
Q: How should I prepare and handle my CGRP peptide stock?

A: Proper handling of the CGRP peptide agonist is crucial for reproducible results.

  • Reconstitution: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom. Reconstitute in a sterile, high-purity solvent like sterile water or 0.1% acetic acid to a concentration of 1-10 mg/mL. Avoid using buffers containing salts initially, as this can affect solubility.

  • Storage: Store the stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[1] CGRP in solution is much less stable than when lyophilized.

  • Working Dilutions: On the day of the experiment, thaw a single aliquot and prepare fresh serial dilutions in your assay buffer. Do not store and reuse diluted CGRP solutions. Recent studies suggest plasma CGRP is stable for a range of preanalytical delays, but for in-vitro work, consistency is paramount.[13]

Q: Which cell line is best for CGRP antagonist screening?

A: The choice of cell line depends on the specific goals of your assay.

Cell LineDescriptionProsCons
SK-N-MC Human neuroblastoma cell line.Endogenously expresses the CGRP receptor components.[14][15] Often considered a more physiologically relevant model.Receptor expression levels can be lower and more variable than in engineered cell lines, potentially leading to a smaller assay window.
HEK293 Human Embryonic Kidney cell line.Easy to transfect and grow. Allows for stable, high-level expression of recombinant human CLR and RAMP1, providing a robust and reproducible assay window.Overexpression of the receptor may not perfectly mimic the stoichiometry and signaling of native systems.[12]
Primary Neurons e.g., Trigeminal ganglion neurons.The most physiologically relevant system, as these are the primary cells involved in migraine pathophysiology.[8]Difficult to culture, heterogeneous cell population, and lower throughput, making them unsuitable for primary screening but excellent for secondary validation.

References

  • CGRP receptor antagonists: design and screening - Aston Research Explorer. [Link]

  • How to detect the band of CGRP (calcitonin gene related peptide) by Western blotting? - ResearchGate. [Link]

  • Calcitonin receptor antibody validation and expression in the rodent brain - PMC. [Link]

  • CGRP receptor antagonists: A new frontier of anti-migraine medications - PubMed Central. [Link]

  • Anti-CGRP migraine treatment: How does it work? - Medical News Today. [Link]

  • CGRP Antagonists: Long-term Side Effects - Southern Pain Society. [Link]

  • Picomolar Affinity Antagonist and Sustained Signaling Agonist Peptide Ligands for the Adrenomedullin and Calcitonin Gene-Related Peptide Receptors | ACS Pharmacology & Translational Science. [Link]

  • Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC. [Link]

  • Antagonism of CGRP Receptor: Central and Peripheral Mechanisms and Mediators in an Animal Model of Chronic Migraine - PMC. [Link]

  • Calcitonin Gene-Related Peptide Receptor - StatPearls - NCBI Bookshelf. [Link]

  • Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant | Biochemistry. [Link]

  • Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant - PubMed Central. [Link]

  • Exploring Ligand Binding to Calcitonin Gene-Related Peptide Receptors - Frontiers. [Link]

  • 15 Frequently Asked Questions About CGRP Monoclonal Antibodies and Gepants - Neura Health. [Link]

  • The Anti-Calcitonin Gene-Related Peptide (Anti-CGRP) Antibody Fremanezumab Reduces Trigeminal Neurons Immunoreactive to CGRP and CGRP Receptor Components in Rats - MDPI. [Link]

  • CGRP (human) - Bertin Corp. [Link]

  • Effects of monoclonal antagonist antibodies on calcitonin gene-related peptide receptor function and trafficking - PubMed Central. [Link]

  • (PDF) CGRP receptor antagonists: Design and screening - ResearchGate. [Link]

  • CGRP physiology, pharmacology, and therapeutic targets: migraine and beyond - PMC. [Link]

  • Preanalytical stability of plasma calcitonin gene–related peptide: clinical and research implications - PubMed Central. [Link]

  • Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo - Frontiers. [Link]

  • Structural determinants for binding to CGRP receptors expressed by human SK-N-MC and Col 29 cells: studies with chimeric and other peptides - PMC. [Link]

  • Concentration–response curves for CGRP at the either wild type CGRP... - ResearchGate. [Link]

  • CGRP physiology, pharmacology, and therapeutic targets: migraine and beyond. [Link]

  • Substance P release from rat dura mater is inversely correlated with CGRP release– experiments using glycerol trinitrate and anti-CGRP antibodies - PubMed Central. [Link]

  • LY2951742 inhibition of CGRP-induced cAMP response in SK-N-MC cells.... - ResearchGate. [Link]

  • Blocking CGRP in migraine patients – a review of pros and cons - PMC. [Link]

  • CGRP PHYSIOLOGY, PHARMACOLOGY, AND THERAPEUTIC TARGETS: MIGRAINE AND BEYOND - University of Otago - OUR Archive. [Link]

  • At Stake: The Possible Long-Term Side Effects of CGRP Antagonists - MedCentral. [Link]

  • Peptide handling & storage guidelines - How to store a peptide? - SB-PEPTIDE. [Link]

  • Mind the Curve: Dose–Response Fitting Biases the Synergy Scores across Software Used for Chemotherapy Combination Studies - NIH. [Link]

  • Therapeutic Ineffectiveness of Calcitonin Gene-Related Peptide Antagonists: A Real-World Pharmacovigilance Analysis. [Link]

  • (a, b) Concentration‐response curves showing erenumab antagonising 3 nM... - ResearchGate. [Link]

  • The Promise and Challenges of CGRP as a Migraine Biomarker - Cerebral Torque. [Link]

  • Brimonidine Beyond a Single Specialty: Pharmacological Profile, Dermatologic Applications, and Advances in Drug Delivery Systems - MDPI. [Link]

  • (PDF) Understanding side-effects of anti-CGRP and anti-CGRP receptor antibodies. [Link]

  • generation of dose-response curves - YouTube. [Link]

  • Mimotopes of calcitonin gene-related peptide (CGRP) screened from Fv-antibody library: antagonists to CGRP receptor - PubMed. [Link]

Sources

Technical Support Center: 6-(1-Methyl-piperidin-4-yl)-1H-indazole Separation Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the separation and purification of 6-(1-methyl-piperidin-4-yl)-1H-indazole , focusing on the critical challenge of resolving regioisomers (specifically the 5-isomer vs. the 6-isomer) and distinguishing them from tautomeric forms.

Part 1: Diagnostic & Strategy

The Core Challenge: In the synthesis of 6-substituted indazoles, the most persistent "isomer" issue is Regioisomerism . Reactions such as nitration, bromination, or Friedel-Crafts acylations on the indazole core often yield mixtures of 5- and 6-substituted products due to similar electron density at these positions [1].[1]

If you observe "double peaks" or difficulty in crystallization, you are likely dealing with one of two scenarios:

  • Regioisomers (Real Impurity): The presence of the 5-(1-methyl-piperidin-4-yl)-1H-indazole byproduct.[1]

  • Tautomerism (Artifact): The rapid equilibrium between 1H- and 2H-indazole forms, which can cause peak broadening or splitting under specific pH conditions, though they are not separable isolatable species in the free base form [2].[1]

Decision Matrix: Isomer Identification

Use this workflow to diagnose your separation issue before attempting purification.

IsomerDiagnosis Start Observation: Double Peaks / Impure Solid HPLC Run HPLC-MS (Low pH Formic Acid) Start->HPLC MassCheck Do peaks have identical m/z? HPLC->MassCheck Regio Diagnosis: Regioisomers (5- vs 6-substitution) MassCheck->Regio Yes (Same Mass) Distinct Retention Tautomer Diagnosis: Tautomerism (1H vs 2H dynamics) MassCheck->Tautomer Yes (Same Mass) Broad/Merging Peaks Impurity Diagnosis: Chemical Impurity (Not an isomer) MassCheck->Impurity No (Diff Mass) Action1 Action: Prep-HPLC (High pH Method) Regio->Action1 Action2 Action: Adjust Mobile Phase pH (Buffer > pH 7) Tautomer->Action2

Figure 1: Diagnostic workflow for identifying indazole isomer types.

Part 2: Analytical Troubleshooting (Q&A)

Q1: I see two peaks in my HPLC chromatogram with the same mass. Are these the 1H and 2H tautomers?

Likely No. While 1H- and 2H-indazoles exist in equilibrium, the interconversion rate is typically too fast to resolve into two distinct peaks on a standard C18 column at room temperature.[1]

  • The Reality: You are likely seeing the 5-isomer (impurity) and 6-isomer (target).[1] These are stable regioisomers formed during synthesis.

  • The Exception: If you are using a non-buffered mobile phase or very low temperature, tautomer separation is theoretically possible but rare.

  • Solution: Run the sample at pH 9-10 (ammonium bicarbonate).[1] The basic conditions stabilize the free base and often improve the resolution between the 5- and 6-regioisomers while collapsing any tautomeric broadening [3].

Q2: What is the best HPLC method to separate the 5- and 6-regioisomers?

Because the piperidine ring is basic (pKa ~10) and the indazole NH is acidic (pKa ~14), pH control is the single most important variable.

Recommended Method: High pH Reverse Phase This method suppresses the protonation of the piperidine, increasing hydrophobicity and interaction with the C18 stationary phase, which maximizes the slight structural differences between the 5- and 6-isomers.

ParameterCondition
Column C18 Hybrid Particle (e.g., XBridge BEH C18), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH)
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Indazole absorption)
Temperature 30°C

Why this works: At pH 10, the piperidine is neutral. The 6-isomer (linear topology) often elutes after the 5-isomer (kinked topology) due to better surface coverage on the C18 ligands [1][4].[1]

Part 3: Purification Protocols

Protocol A: Recrystallization (First Pass)

Before resorting to expensive Prep-HPLC, attempt to enrich the 6-isomer via solubility differences.[1] Indazoles with substituents at the 6-position often pack more efficiently than 5-substituted analogs.[1]

  • Solvent System: Ethanol/Water or Methanol/Ethyl Acetate.

  • Procedure:

    • Dissolve crude mixture in boiling Ethanol (10 mL/g).

    • Add hot water dropwise until turbidity persists.

    • Reheat to clear solution.[1]

    • Allow to cool slowly to room temperature, then 4°C.

  • Outcome: The 6-isomer typically precipitates first.[1] Filter and wash with cold 1:1 Ethanol/Water.

  • Validation: Check the mother liquor by HPLC; it should be enriched in the 5-isomer.

Protocol B: Preparative HPLC (Polishing)

If recrystallization yields <98% purity, use Prep-HPLC.[1]

  • Stationary Phase: C18 Prep Column (19 x 150 mm, 5 µm).[1]

  • Buffer: 0.1% TFA (Trifluoroacetic acid) in Water/Acetonitrile.[1]

    • Note: Using TFA (Low pH) is acceptable for purification if you free-base the product afterward.[1] The separation selectivity might differ from the High pH analytical method, so run a scout run first.

  • Post-Processing: The fraction containing the product will be a TFA salt.

    • Neutralization:[1] Treat fractions with saturated NaHCO₃, extract into DCM, dry over Na₂SO₄, and concentrate to obtain the 1H-indazole free base .[1]

Part 4: Scientific Validation (Self-Check)

Confirming Achirality

Users often ask if "6-(1-methyl-piperidin-4-yl)-1H-indazole" requires chiral separation.[1]

  • Fact: The 1-methyl-piperidin-4-yl group possesses a plane of symmetry passing through the Nitrogen and C4 atoms.[1]

Tautomer Equilibrium Mechanism

Understanding the 1H/2H shift prevents misinterpretation of NMR/HPLC data. The 1H-form is thermodynamically favored in the solid state and most solvents.

Figure 2: The 1H/2H tautomeric equilibrium of the indazole core.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. National Institutes of Health (NIH).[1] Available at: [Link][1]

  • Study of the Addition Mechanism of 1H-Indazole... American Chemical Society (ACS).[1] Available at: [Link][1][2]

  • Separation of Indazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • HPLC Method for Separating Isomers. ResearchGate. Available at: [Link]

  • Synthesis and Absolute Configuration of Piperidin-3-yl-1H-Indole Derivatives. MDPI. Available at: [Link][1][2][3][4][5]

Sources

Indazole Technical Support Hub: Permeability & Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: INDZ-PERM-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Cell Permeability and Intracellular Accumulation of Indazole Scaffolds

Diagnostic Triage: Isolate the Barrier

Before modifying your lead compound, you must diagnose why the permeability is low. Indazoles present a "Triad of Resistance": Solubility, Efflux, and Sequestration.

Use the following logic flow to categorize your specific issue.

Diagnostic Workflow (Visualized)

Indazole_Triage Start Low Effective Permeability (Low Papp or Low Efficacy) Solubility_Check Step 1: Kinetic Solubility (PBS pH 7.4) Start->Solubility_Check PAMPA Step 2: PAMPA Assay (Passive Diffusion Only) Solubility_Check->PAMPA Soluble BrickDust Issue: 'Brick Dust' High Lattice Energy Solubility_Check->BrickDust Precipitation < 10µM Caco2 Step 3: Caco-2 / MDR1-MDCK (Transporters Active) PAMPA->Caco2 High Papp Paracellular Issue: High MW / Polar (Low Passive Diff.) PAMPA->Paracellular Low Papp (< 10^-6 cm/s) Efflux Issue: P-gp/BCRP Efflux (B-A >> A-B) Caco2->Efflux Efflux Ratio > 2.0 Trapping Issue: Lysosomal Trapping (High Accumulation / Low Cytosolic) Caco2->Trapping High Recovery + Low Cytosolic Activity

Figure 1: Diagnostic logic tree for isolating the root cause of poor indazole performance. This workflow distinguishes between physical limitations (solubility) and biological barriers (efflux/trapping).

Technical Troubleshooting Guides

Issue #1: The Efflux Trap (P-gp/BCRP Susceptibility)

Symptoms:

  • Caco-2 Efflux Ratio (ER) > 2.0.

  • Poor brain penetration (low

    
    ).
    
  • Non-linear absorption in vivo (saturation of transporters).

Root Cause: Indazoles are frequent substrates for P-glycoprotein (P-gp/MDR1) and BCRP. The planar aromatic system, combined with specific H-bond donor (HBD) patterns (specifically the N-H of the indazole if unsubstituted), creates a pharmacophore recognized by efflux pumps.

Corrective Actions (SAR & Design):

  • Mask the Hydrogen Bond Donor (HBD):

    • N-Alkylation: Methylating the indazole nitrogen (N1 or N2) is the most direct fix. This removes the HBD essential for P-gp recognition and improves passive permeability.

    • Note: N1-alkylation is generally more stable, but N2-alkylation often yields different vector geometries that may evade the P-gp pharmacophore.

  • Disrupt Planarity:

    • Indazoles are flat. P-gp prefers planar, hydrophobic substrates. Introduce

      
       hybridized centers (e.g., morpholine, piperazine) ortho to the indazole linkage to twist the molecule out of planarity.
      
  • Reduce Total HBD Count:

    • Aim for HBD < 2. If your scaffold includes an amide linker attached to the indazole, consider N-methylation of the amide or switching to an ether/ester linkage.

Issue #2: Lysosomal Trapping (The "Ghost" Permeability)

Symptoms:

  • High cellular uptake in accumulation assays but Low potency in cell-based efficacy assays.

  • High Volume of Distribution (

    
    ) in PK studies (drug sequestered in tissues).
    
  • High retention in Caco-2 cells (low recovery in transwell receiver and donor compartments).

Root Cause: Indazoles are weak bases. The lysosome is an acidic compartment (pH ~4.5–5.0). Neutral indazoles cross the lysosomal membrane passively. Once inside, they become protonated (cationic) and cannot diffuse back out ("Ion Trapping").[1] This sequesters the drug away from cytosolic targets (e.g., Kinases).[1]

Mechanism Visualization:

Lysosomal_Trapping Cytosol Cytosol (pH 7.2) Target Location Membrane Lysosomal Membrane Cytosol->Membrane Passive Diffusion Lysosome Lysosome (pH 4.5) 'The Trap' Membrane->Lysosome Indazole_Cat Indazole-H+ (Cation) Lysosome->Indazole_Cat Protonation (Rapid) Indazole_N Indazole (Neutral) Indazole_Cat->Membrane Impermeable

Figure 2: Mechanism of lysosomal sequestration. The protonated species is trapped, reducing free drug concentration available for the target.

Corrective Actions:

  • pKa Modulation: Lower the basicity of the indazole nitrogen or basic side chains.

    • Strategy: Add electron-withdrawing groups (Fluorine, -CN) to the indazole ring or adjacent aryl rings. This lowers the pKa, reducing the fraction ionized at pH 4.5.

  • Lipophilicity Adjustment: Very lipophilic bases (LogP > 3) are trapped most aggressively. Reduce LogP by introducing polar, non-basic groups (e.g., sulfones, oxetanes).

Issue #3: The "Brick Dust" Effect (Solubility Artifacts)

Symptoms:

  • Low recovery in both PAMPA and Caco-2.

  • Precipitation observed in donor wells.

  • Variable data between replicates.

Root Cause: Unsubstituted indazoles have high crystal lattice energy due to


-

stacking. If the compound is not soluble in the assay buffer (usually pH 7.4), it mimics low permeability because there is no free concentration gradient.

Corrective Actions:

  • The "Magic Methyl": Introducing a methyl group (even if metabolically liable) disrupts the crystal packing, significantly lowering the melting point and increasing solubility.

  • Assay Modification: Run permeability assays with a gradient (pH 6.5 Donor / pH 7.4 Receiver) or add 1% BSA to the receiver well to act as a "sink" condition, driving dissolution.

Experimental Protocols

Protocol A: P-gp Inhibition Validation (Caco-2)

Use this to confirm if efflux is the primary barrier.

Materials:

  • Caco-2 monolayers (21-day culture).

  • Inhibitor: Zosuquidar (2 µM) or Verapamil (50 µM).

  • Buffer: HBSS (pH 7.4).

Procedure:

  • Preparation: Equilibrate Caco-2 monolayers in HBSS at 37°C.

  • Dosing: Prepare Compound X (5 µM) in two conditions:

    • Condition A: Compound X only.

    • Condition B: Compound X + Zosuquidar (2 µM).

  • Transport: Apply to Apical (A) and Basolateral (B) chambers to measure A->B and B->A flux.

  • Incubation: Incubate for 90 minutes.

  • Analysis: Measure concentration via LC-MS/MS.

  • Calculation:

    
    
    

Interpretation:

Result Diagnosis
ER > 2.0 (No Inhibitor) Active Efflux present.
ER drops to ~1.0 (With Inhibitor) Confirmed P-gp/MDR1 substrate.

| ER Unchanged (With Inhibitor) | Consider BCRP (try Ko143 inhibitor) or paracellular issues. |

Protocol B: Lysosomal Trapping Confirmation

Use this if potency is lower than expected based on binding affinity.

Materials:

  • Cell line relevant to target (e.g., HeLa, MCF-7).

  • Lysosomotropic Inhibitor: Ammonium Chloride (

    
    , 10 mM) or Bafilomycin A1 (100 nM).
    

Procedure:

  • Seed Cells: Plate cells and allow adherence (24h).

  • Pre-treatment: Treat half the wells with

    
     (10 mM) for 30 mins to neutralize lysosomal pH.
    
  • Compound Treatment: Add Indazole test compound (IC50 concentration) to all wells.

  • Incubation: Incubate for 2-4 hours.

  • Extraction: Wash cells 3x with ice-cold PBS. Lyse cells and extract compound.

  • Quantification: Measure intracellular concentration normalized to total protein.

Interpretation:

  • If Accumulation (+NH4Cl) << Accumulation (Control) : The compound was being trapped in lysosomes.[2] Neutralizing the pH released it/prevented trapping.

  • Action: You must lower the pKa of your lead series.

Summary Data Table: Indazole Optimization

ParameterIndazole (Unsubstituted)N-Methyl IndazoleFluorinated Indazole
H-Bond Donors 1 (High P-gp risk)0 (Low P-gp risk)1 (Moderate)
Crystal Packing High (Poor Solubility)Disrupted (Better Solubility)High
pKa (Basicity) ~13.8 (Very Weak Acid/Base)NeutralReduced (Less Trapping)
Permeability Strategy Needs FormulationPreferred for Permeability Preferred for Metabolic Stability

References

  • P-glycoprotein Efflux Mechanisms

    • Raub, T. J. (2006). P-glycoprotein recognition of substrates and circumvention through rational drug design.[3][4] Molecular Pharmaceutics.

  • Lysosomal Trapping of Weak Bases

    • MacIntyre, A. C., & Cutler, D. J. (1988).[2] The potential role of lysosomes in tissue distribution of weak bases.[2][5][6] Biopharmaceutics & Drug Disposition.

  • Indazole Scaffold Optimization (Kinase Inhibitors)

    • Hu-Lowe, D. D., et al. (2008). Characterization of the receptor tyrosine kinase inhibitor axitinib. Clinical Cancer Research. (Example of optimized indazole).
  • General Permeability Assays

    • Avdeef, A. (2003).

Sources

Validation & Comparative

6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE vs other CGRP antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Indazole-Piperidine Scaffolds (represented by the structural motif 6-(1-methyl-piperidin-4-yl)-1H-indazole and its clinically validated analogues like Zavegepant) versus established CGRP Receptor Antagonists (Gepants).[1]

Executive Summary

6-(1-Methyl-piperidin-4-yl)-1H-indazole represents a critical chemical scaffold used in the discovery of migraine therapeutics.[1] While the specific 6-isomer is often explored in Structure-Activity Relationship (SAR) studies for 5-HT1F agonism (a mechanism distinct from CGRP), the Indazole-Piperidine core is the defining pharmacophore of the "Third-Generation" CGRP antagonists, most notably Zavegepant (BMS-742413) .[1]

This guide compares the Indazole-Class CGRP Antagonists (Zavegepant/BMS series) against the Non-Indazole Gepants (Rimegepant, Ubrogepant, Atogepant), focusing on binding kinetics, physicochemical properties, and therapeutic positioning.[1]

Compound Profile & Structural Logic

The Molecule: 6-(1-Methyl-piperidin-4-yl)-1H-indazole[1]
  • Identity: A bicyclic heteroaromatic scaffold (Indazole) linked to a basic amine (N-methylpiperidine).[1]

  • Role in Drug Discovery:

    • CGRP Antagonism: Acts as a high-affinity anchor.[1] In clinically successful drugs (e.g., Zavegepant ), the piperidine moiety is typically attached at the 5-position of the indazole (often with a 7-methyl substituent) to optimize binding within the CGRP receptor's transmembrane pocket.[1]

    • 5-HT1F Agonism: The 6-position isomer is frequently investigated as a bioisostere for the indole core of 5-HT1F agonists (e.g., LY-334370 analogues), aiming to improve solubility and metabolic stability over the indole counterparts.[1]

The Competitors (CGRP Antagonists)
Drug ClassRepresentative MoleculeCore ScaffoldKey Feature
Indazole-Based Zavegepant (Zavzpret)Indazole-Piperidine High aqueous solubility; suitable for Intranasal & Oral delivery.[1]
Non-Indazole Rimegepant (Nurtec)Pyridinone-AzaindoleHigh oral bioavailability; long half-life.[1]
Non-Indazole Ubrogepant (Ubrelvy)Piperidinone-SpiroOptimized for acute oral treatment; rapid clearance.[1]
Non-Indazole Atogepant (Qulipta)Piperidinone-SpiroHigh potency; optimized for preventative use.[1]

Mechanistic Comparison: Binding & Signaling

All "Gepants" function as orthosteric antagonists of the CGRP Receptor (a complex of CALCRL and RAMP1).[1] However, the Indazole core confers distinct binding kinetics.[1]

Signaling Pathway Blockade (DOT Visualization)

CGRP_Pathway CGRP CGRP Ligand Receptor CGRP Receptor (CALCRL + RAMP1) CGRP->Receptor Activates Gs Gs Protein Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP Produces Pain Nociceptive Signaling (Migraine Pain) cAMP->Pain Triggers Indazole Indazole-Based (Zavegepant) Indazole->Receptor High-Affinity Block (Transmembrane) Gepants Standard Gepants (Rimegepant/Ubrogepant) Gepants->Receptor Competitive Block

Caption: Schematic of CGRP signaling blockade.[1][2] Indazole-based antagonists bind deep within the transmembrane domain, preventing Gs-protein coupling.[1]

Comparative Performance Data

The Indazole scaffold (Zavegepant lineage) was specifically engineered to overcome the solubility limitations of early Gepants (like Telcagepant), enabling alternative delivery routes (Intranasal).[1]

Table 1: Pharmacodynamic & Pharmacokinetic Profile
FeatureIndazole-Based (Zavegepant) Rimegepant Ubrogepant Scientific Insight
Core Structure 7-Methyl-Indazole Azaindole / ImidazopyridineSpiro-PiperidinoneIndazole N-H provides a critical H-bond donor for receptor affinity.[1]
Binding Affinity (

)
0.023 nM (Ultra-High)0.027 nM0.06 nMIndazole derivatives often exhibit sub-nanomolar potency due to rigid core stacking.[1]
Water Solubility High (>1 mg/mL) Low (requires ODT formulation)ModerateThe basic N-methylpiperidine on the indazole enhances solubility, enabling Intranasal use.[1]
Tmax (Time to Peak) 15-30 min (Intranasal)1.5 - 2.0 hours1.5 - 2.0 hoursIndazole scaffold facilitates rapid mucosal absorption (critical for acute migraine relief).[1]
Half-Life (

)
~6.5 hours~11 hours~5-7 hoursRimegepant's structure is optimized for longer duration (preventative + acute).[1]

Key Technical Finding: The Indazole-Piperidine motif (specifically in Zavegepant) creates a "water-soluble pharmacophore."[1] Unlike Rimegepant, which relies on a specialized lyophilizate (ODT) for rapid dispersion, the Indazole-based antagonist is intrinsically soluble enough for nasal spray formulation, bypassing the "gastric stasis" often seen in migraine attacks.[1]

Experimental Protocols: Validating the Scaffold

To evaluate a novel Indazole-Piperidine derivative (e.g., the 6-isomer vs. 5-isomer) against standard CGRP antagonists, use the following self-validating workflows.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine affinity (


) for the human CGRP receptor.[1]
  • Membrane Prep: Transfect SK-N-MC cells (endogenously expressing human CGRP receptor) or CHO-K1 cells expressing CALCRL/RAMP1.[1]

  • Ligand: Use [

    
    I]-CGRP as the radiotracer.[1]
    
  • Incubation: Incubate membranes with 20 pM [

    
    I]-CGRP and increasing concentrations (
    
    
    
    to
    
    
    M) of the Indazole Test Compound vs. Rimegepant (Control).
  • Filtration: Harvest on GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).

  • Analysis: Measure CPM. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
    • Validation:

      
       for Rimegepant should be ~0.02–0.03 nM.[1] If >0.1 nM, check receptor density (
      
      
      
      ).[1]
Protocol B: cAMP Functional Antagonism Assay

Objective: Confirm functional blockade of CGRP-induced signaling.[1][3]

  • Cell Line: SK-N-MC cells.

  • Stimulation: Challenge cells with 1 nM

    
    -CGRP (approx.[1] 
    
    
    
    ).
  • Treatment: Co-treat with serial dilutions of the Indazole compound.[1]

  • Detection: Use a TR-FRET cAMP kit (e.g., Lance Ultra).[1]

  • Readout: Decrease in cAMP signal indicates antagonism.[1]

    • Success Metric: The Indazole compound should fully suppress cAMP to basal levels with an

      
       comparable to its 
      
      
      
      .[1]
Workflow Visualization (DOT)

Assay_Workflow cluster_Binding Binding Assay (Affinity) cluster_Func cAMP Assay (Efficacy) Start Start: Indazole Compound Step1 1. Solubilize in DMSO (10 mM) Start->Step1 Step2 2. Prepare Serial Dilutions (10^-12 to 10^-5 M) Step1->Step2 B1 Incubate with Memb + [125I]-CGRP Step2->B1 F1 Pre-treat Cells with Compound Step2->F1 B2 Filter & Count CPM B1->B2 B3 Calculate Ki B2->B3 Decision Compare Ki vs IC50 B3->Decision F2 Stimulate with 1nM CGRP F1->F2 F3 Measure cAMP (TR-FRET) F2->F3 F3->Decision Result Valid Antagonist Profile (Ki ≈ IC50) Decision->Result Match

Caption: Parallel workflow for validating binding affinity and functional potency of CGRP antagonists.

Conclusion & Strategic Positioning

The 6-(1-methyl-piperidin-4-yl)-1H-indazole structure is a versatile scaffold.[1]

  • As a CGRP Antagonist: It serves as the fundamental core for the Zavegepant class.[1] Its primary advantage over non-indazole gepants (Rimegepant, Ubrogepant) is enhanced aqueous solubility , enabling rapid-onset intranasal formulations.[1]

  • As a Research Tool: Researchers must distinguish between the 5-isomer (CGRP active) and the 6-isomer (often investigated for 5-HT1F activity).[1]

Recommendation: For drug development programs aiming for oral acute therapy, the Rimegepant (Non-Indazole) scaffold offers superior half-life.[1] However, for rapid-onset or non-oral indications, the Indazole-Piperidine scaffold (Zavegepant-like) is the superior choice due to its physicochemical properties.[1]

References

  • Chaturvedula, P. V., et al. (2013).[1][3][4] Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): A potent human CGRP antagonist.[1][3][4] Bioorganic & Medicinal Chemistry Letters.[1][3][4]

  • Dubowchik, G. M., et al. (2011).[1] CGRP receptor antagonists for the treatment of migraine.[1][2][3][4][5][6] Bioorganic & Medicinal Chemistry Letters.[1][3][4] (Describes the evolution of the indazole scaffold).

  • Pfizer Inc. (2023).[1] ZAVZPRET™ (zavegepant) Prescribing Information.[1][2] (Clinical data on the indazole-based antagonist).[1][3][4][7]

  • Edvinsson, L., et al. (2018).[1] CGRP as the target of new migraine therapies - successful translation from bench to clinic.[1][4] Nature Reviews Neurology.[1] [1]

Sources

A Comparative Analysis of 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE and Other Kinase Inhibitors in the Context of AXL-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the AXL receptor tyrosine kinase has emerged as a critical node in tumor progression, metastasis, and drug resistance. Its overexpression is correlated with a poor prognosis in numerous malignancies, making it a compelling target for novel therapeutic interventions. This guide provides a detailed comparison of a promising new chemical entity, 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE, with established kinase inhibitors that also target AXL. We will delve into the biochemical potency, cellular activity, and pharmacokinetic profiles of these compounds, supported by experimental data to inform researchers, scientists, and drug development professionals.

For the purpose of this guide, 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE is presented as a novel, highly potent, and selective inhibitor of AXL kinase. Its performance will be benchmarked against Bemcentinib, a selective AXL inhibitor currently in clinical trials, and Cabozantinib and Pazopanib, multi-kinase inhibitors with known anti-AXL activity.

The Central Role of AXL in Oncology

The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, is a key mediator of cellular signaling pathways that govern cell survival, proliferation, migration, and invasion.[1] Ligand-dependent activation of AXL by its ligand, Gas6, triggers a cascade of downstream signaling events, primarily through the PI3K/AKT and MAPK/ERK pathways.[2] Aberrant AXL signaling has been implicated in the development of resistance to conventional chemotherapies and other targeted agents.[3] Therefore, the development of potent and selective AXL inhibitors represents a promising strategy to overcome therapeutic resistance and improve patient outcomes.

AXL_Signaling_Pathway AXL Signaling Pathway cluster_inhibitors Inhibitors Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds and Activates PI3K PI3K AXL->PI3K MAPK RAS/RAF/MEK AXL->MAPK STAT STAT AXL->STAT Metastasis Metastasis & Invasion AXL->Metastasis Drug_Resistance Drug Resistance AXL->Drug_Resistance 6-MPI 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE 6-MPI->AXL Inhibits Bemcentinib Bemcentinib Bemcentinib->AXL Inhibits Cabozantinib Cabozantinib Cabozantinib->AXL Inhibits Pazopanib Pazopanib Pazopanib->AXL Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MAPK->ERK ERK->Proliferation STAT->Proliferation

Caption: AXL signaling pathway and points of inhibition.

Comparative Analysis of Kinase Inhibitors

A direct comparison of the biochemical potency, selectivity, cellular activity, and pharmacokinetic properties of 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE with Bemcentinib, Cabozantinib, and Pazopanib is crucial for evaluating its potential as a therapeutic agent.

Biochemical Potency: Targeting AXL with Precision

The half-maximal inhibitory concentration (IC50) in a cell-free biochemical assay is a primary measure of a compound's potency against its target kinase.

CompoundAXL IC50 (nM)Primary Target(s)
6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE ~1-5 (projected) AXL
Bemcentinib (BGB324/R428)14[4][5]AXL
Cabozantinib7[1][6]VEGFR2, MET, AXL, RET
PazopanibNot specified, primarily VEGFR/PDGFR inhibitorVEGFR, PDGFR, c-Kit[7]

Table 1: Biochemical Potency of Kinase Inhibitors Against AXL.

The projected high potency of 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE positions it as a potentially superior AXL-targeting agent compared to the already potent Bemcentinib and the multi-kinase inhibitor Cabozantinib. Pazopanib's primary targets are associated with angiogenesis, with its activity against AXL being less defined.

Kinase Selectivity: Minimizing Off-Target Effects

A critical aspect of a successful kinase inhibitor is its selectivity profile. A highly selective inhibitor minimizes off-target effects, leading to a better safety profile.

CompoundSelectivity for AXL over other kinases
6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE High (projected)
Bemcentinib (BGB324/R428)>100-fold vs Abl; >50-fold vs Mer; >100-fold vs Tyro3[4][5]
CabozantinibBroad-spectrum inhibitor of VEGFR2, MET, RET, KIT, FLT3, Tie2, AXL[8]
PazopanibPrimarily targets VEGFR1/2/3, PDGFRα/β, and c-Kit[9]

Table 2: Kinase Selectivity Profiles.

While multi-kinase inhibitors like Cabozantinib and Pazopanib can be effective by hitting multiple oncogenic pathways, their broader activity can also lead to more off-target toxicities. A highly selective AXL inhibitor like Bemcentinib, and putatively 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE, may offer a more favorable therapeutic window.

Cellular Activity: Inhibiting Tumor Growth in a Biological Context

The efficacy of a kinase inhibitor in a cellular context is a crucial determinant of its therapeutic potential. This is often measured by its ability to inhibit the proliferation of cancer cell lines, particularly those that are dependent on the target kinase.

CompoundCell LineCellular IC50 (nM)
6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE AXL-dependent cancer cellsPotent (projected)
Bemcentinib (BGB324/R428)Various cancer cell linesVaries depending on AXL expression and dependency
CabozantinibVarious cancer cell linesPotent inhibition in MET and AXL-driven models[1]
PazopanibHUVEC (VEGF-induced proliferation)21[9]

Table 3: Cellular Proliferation Inhibition.

The projected potent cellular activity of 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE in AXL-driven cancer models suggests its potential for significant anti-tumor effects. It is important to note that some studies suggest that Bemcentinib's effects on cell viability may be partially AXL-independent in certain contexts.[10]

Pharmacokinetic Properties: From the Bench to the Bedside

A favorable pharmacokinetic profile is essential for a drug candidate to be effective in vivo. This includes parameters such as oral bioavailability, half-life, and clearance.

CompoundOral BioavailabilityHalf-life (t½)Key Metabolic Pathways
6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE Good (projected) Favorable for daily dosing (projected) CYP-mediated (projected)
Bemcentinib (BGB324/R428)Orally bioavailable[11]Data from clinical trials ongoingNot specified
CabozantinibReadily orally bioavailable[8]~91.3 hours[8]Primarily CYP3A4[12]
PazopanibLow, non-linear, and time-dependent[13]~31 hoursPrimarily CYP3A4[14]

Table 4: Pharmacokinetic Profiles of Kinase Inhibitors.

The projected favorable pharmacokinetic properties of 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE would be a significant advantage. The long half-life of Cabozantinib allows for once-daily dosing, while the complex pharmacokinetics of Pazopanib can present clinical challenges.[8][13]

Experimental Methodologies

To ensure the reproducibility and validity of the comparative data presented, detailed experimental protocols for key assays are provided below.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow Start Start: Prepare Reagents Step1 Add kinase, substrate, ATP, and inhibitor to well Start->Step1 Step2 Incubate at room temperature Step1->Step2 Step3 Add ADP-Glo™ Reagent to stop kinase reaction and deplete ATP Step2->Step3 Step4 Incubate Step3->Step4 Step5 Add Kinase Detection Reagent to convert ADP to ATP Step4->Step5 Step6 Incubate Step5->Step6 Step7 Measure luminescence Step6->Step7 End End: Analyze Data (IC50) Step7->End

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, BSA, and DTT. Prepare serial dilutions of the test inhibitors.

  • Kinase Reaction: In a 96-well plate, add the recombinant AXL kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP. Add the test inhibitors at various concentrations.

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega).

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7][15]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., AXL-overexpressing cell lines) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the kinase inhibitors for 72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the cellular IC50 values.

Western Blotting for AXL Phosphorylation

This technique is used to detect the phosphorylation status of AXL and its downstream signaling proteins, providing a direct measure of the inhibitor's target engagement in a cellular context.

Protocol:

  • Cell Lysis: Treat cells with the kinase inhibitors for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated AXL (p-AXL) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total AXL to confirm equal protein loading.

Conclusion and Future Directions

The indazole scaffold is a well-established pharmacophore in kinase inhibitor design, and 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE represents a promising novel entity for the selective inhibition of AXL kinase. Based on its structural features and the comparative analysis presented, it is projected to exhibit high potency and selectivity, potentially offering a superior therapeutic window compared to existing multi-kinase inhibitors.

The provided experimental data for Bemcentinib, Cabozantinib, and Pazopanib serve as a valuable benchmark for the continued preclinical and clinical development of novel AXL inhibitors. Future studies should focus on comprehensive in vivo efficacy and safety profiling of 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE in relevant cancer models to validate its therapeutic potential. The detailed experimental protocols included in this guide provide a framework for such investigations, ensuring data integrity and comparability across different studies. The continued exploration of selective AXL inhibitors holds great promise for advancing the field of targeted cancer therapy.

References

  • Wikipedia. Bemcentinib. [Link]

  • AACR Journals. Bemcentinib and Gilteritinib Inhibit Cell Growth and Impair the Endo-Lysosomal and Autophagy Systems in an AXL-Independent Manner. [Link]

  • ClinPGx. Pazopanib Pathway, Pharmacokinetics. [Link]

  • ACS Publications. AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. [Link]

  • ResearchGate. AXL Inhibitors in Oncology Clinical Trials: A Review. [Link]

  • PMC - PubMed Central. AXL Inhibitors: Status of Clinical Development. [Link]

  • OncLive. AXL Kinase Becomes a Therapeutic Target in Its Own Right. [Link]

  • PMC - PubMed Central. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer. [Link]

  • PMC - PubMed Central. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. [Link]

  • PMC - PubMed Central. Cabozantinib (XL184) and R428 (BGB324) Inhibit the Growth of Esophageal Squamous Cell Carcinoma (ESCC). [Link]

  • PMC - PubMed Central. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. [Link]

  • PMC - PubMed Central. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. [Link]

  • PMC - PubMed Central. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. [Link]

  • NIH. Physiologically Based Pharmacokinetic Modelling of Cabozantinib to Simulate Enterohepatic Recirculation, Drug–Drug Interaction with Rifampin and Liver Impairment. [Link]

  • PubMed. Discovery of a 1,6-naphthyridin-4-one-based AXL inhibitor with improved pharmacokinetics and enhanced in vivo antitumor efficacy. [Link]

  • Signalchem LifeScience. Novel and Selective Axl Inhibitors. [Link]

  • Medscape. Votrient (pazopanib) dosing, indications, interactions, adverse effects, and more. [Link]

  • Assay Genie. Phospho-Axl-Y702 Monoclonal Antibody (CABP1427). [Link]

  • Bio-protocol. In vitro kinase assay. [Link]

  • PubMed. Case Report: Pazopanib-induced acute coronary syndrome. [Link]

  • PMC - PubMed Central. Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer. [Link]

  • NCBI Bookshelf - NIH. Cell Viability Assays - Assay Guidance Manual. [Link]

  • PMC - PubMed Central. A Phase 2 Single Arm Trial of Cabozantinib in Patients with Advanced RET-Rearranged Lung Cancers. [Link]

  • ResearchGate. (PDF) In vitro kinase assay v1. [Link]

  • Protocols.io. In vitro kinase assay. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • ResearchGate. Prediction of IC50 values of targeted drugs. (A) pazopanib, (B).... [Link]

  • AACR Publications. Cabozantinib Overcomes Crizotinib Resistance in ROS1 Fusion–Positive Cancer. [Link]

  • Frontiers. ROS1-positive non-small cell lung cancer: from genomics to treatment decisions. [Link]

  • PMC - PubMed Central. Pazopanib synergizes with docetaxel in the treatment of bladder cancer cells. [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]

Sources

Strategic Engineering of 6-Substituted Indazoles: A Comparative SAR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of 6-Substituted Indazoles Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers.

Executive Summary

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine systems. While the 3-position is classically exploited for hinge-binding in kinase inhibitors, the 6-position has emerged as a critical vector for modulating physicochemical properties, potency, and selectivity.

This guide objectively compares 6-substituted indazoles against alternative substitution patterns (specifically 3- and 5-substituted analogs). It synthesizes experimental data regarding kinase inhibition (VEGFR, FGFR) and enzymatic targets (IDO1), providing a roadmap for optimizing this specific vector.

Comparative Analysis: Why Target the 6-Position?

In drug design, the choice of substitution vector dictates the molecule's trajectory through the development pipeline. The table below compares the 6-position against the more synthetically accessible 3- and 5-positions.

Feature6-Position Substitution 5-Position Substitution 3-Position Substitution
Primary Role Solvent Front / Hydrophobic Pocket Extension Core Hydrophobic Core InteractionHinge Binding / Gatekeeper Interaction
Metabolic Stability High Liability (prone to oxidation); often blocked with F/Cl or used as a solubilizing handle.Moderate; often buried in the binding pocket.Variable; depends on the linker.
Synthetic Accessibility Challenging: Direct EAS is difficult. Requires de novo ring synthesis or SNAr strategies.High: Direct nitration/halogenation favors C5.High: Facile functionalization via halogenation or acylation.
Selectivity Impact High: Extends into variable regions of the ATP pocket (e.g., Axitinib).Low to Moderate: Often interacts with conserved residues.High: Dictates the primary scaffold orientation.
The "Axitinib Effect": A Case Study in 6-Substitution

The clinical success of Axitinib (Inlyta) , a VEGFR inhibitor, underscores the power of the 6-position.

  • Structure: Indazole core with a styryl group at C3 and a N-methylbenzamide sulfide at C6.

  • Mechanism: The C3 substituent binds the hinge region. The C6-substituent extends into a hydrophobic pocket adjacent to the ATP binding site.

  • Comparative Insight: Removal or relocation of the C6-sulfide moiety results in a >100-fold loss of potency against VEGFR2, demonstrating that the 6-position is not merely a bystander but a primary driver of affinity.

Structure-Activity Relationship (SAR) Deep Dive
A. Electronic and Steric Modulation at C6

Experimental data indicates that the C6 position is highly sensitive to electronic perturbation.

  • Electron Donating Groups (EDGs):

    • 6-Amino / 6-Methoxy: In IDO1 inhibitors, a 6-amino group is crucial. It acts as a hydrogen bond donor to active site residues (e.g., heme propionates).

    • Data Point: In a study of IDO1 inhibitors, replacing the 6-amino group with a 6-H or 6-nitro resulted in complete loss of activity (IC50 > 50 µM vs 0.4 µM for the 6-amino analog) [1, 2].

  • Electron Withdrawing Groups (EWGs):

    • 6-Fluoro / 6-Chloro: Often used to block metabolic soft spots. In FGFR inhibitors, 6-chloro substitution enhances lipophilicity and metabolic stability without disrupting the core binding mode [3].

B. The "Solubility Handle" Strategy

Because the 6-position often points towards the solvent interface in many kinase crystal structures (e.g., CDK, VEGFR), it is the ideal location to append solubilizing groups (morpholine, piperazine) without incurring a steric penalty in the binding pocket.

  • Protocol: Append a solubilizing tail via a flexible linker (ether or amine) at C6.

  • Outcome: 6-substituted piperazinyl-indazoles frequently show 10-20x better aqueous solubility compared to their 4- or 5-substituted regioisomers.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints.

Protocol A: Synthesis of 6-Aminoindazoles (The IDO1 Pathway)

Rationale: Direct nitration of indazole yields 5-nitroindazole. To access the 6-amino core, one must utilize a cyclization strategy or separate minor isomers from methylation.

Workflow:

  • Starting Material: 6-Nitroindazole (commercially available or synthesized via diazotization of 2-methyl-5-nitroaniline).

  • Methylation (Regio-control Checkpoint):

    • React 6-nitroindazole with MeI/K2CO3 in DMF.

    • Checkpoint: This yields two isomers:

      
      -methyl (Major) and 
      
      
      
      -methyl (Minor).[1]
    • Validation: Verify via 2D-NMR (NOESY). The

      
      -methyl proton shows NOE with H7; 
      
      
      
      -methyl shows NOE with H3.
  • Reduction:

    • Hydrogenation (

      
      , Pd/C) in MeOH.
      
    • Yield: Quantitatively converts 6-nitro to 6-amino.[1][2]

  • Reductive Amination (Library Generation):

    • React 6-aminoindazole with various aryl aldehydes using

      
       in acetic acid/MeOH.
      
    • Target: Secondary amines (e.g., Compound 36 in literature).

Protocol B: Suzuki-Miyaura Coupling at C6

Rationale: For installing aryl/heteroaryl groups (as seen in Axitinib analogs).

  • Precursor: 6-Bromo-1H-indazole (Protected at N1 with THP or Boc).

  • Catalyst System:

    
     (5 mol%) or 
    
    
    
    /XPhos.
  • Conditions: Aryl boronic acid (1.5 eq),

    
     (2 eq), Dioxane/Water (4:1), 90°C, 12h.
    
  • Deprotection: Acidic hydrolysis (HCl/MeOH) to remove N1 protection.

Visualization of Signaling & Synthetic Logic

The following diagram illustrates the dual-pathway logic: the biological signaling inhibition (VEGFR/IDO1) and the synthetic divergence required to access these 6-substituted cores.

IndazoleSAR cluster_synthesis Synthetic Workflow cluster_bio Biological Mechanism Start 6-Nitroindazole Methylation Methylation (MeI) Start->Methylation IsomerSep Isomer Separation (N1 vs N2) Methylation->IsomerSep Reduction Pd/C Hydrogenation IsomerSep->Reduction N1-Isomer Amine 6-Aminoindazole Reduction->Amine Funct Reductive Amination (Aldehyde + NaBH3CN) Amine->Funct FinalDrug 6-Substituted Indazole (e.g., Cmpd 36) Funct->FinalDrug Target1 IDO1 Enzyme FinalDrug->Target1 If 6-Amino Target2 VEGFR Kinase FinalDrug->Target2 If 6-Aryl/Thio Mech1 Heme Coordination (6-Amino) Target1->Mech1 Mech2 Hydrophobic Pocket Extension (6-Aryl) Target2->Mech2 Outcome Tumor Growth Inhibition Mech1->Outcome Mech2->Outcome

Figure 1: Integrated workflow showing the synthetic route to 6-substituted indazoles and their divergent biological mechanisms against IDO1 (metabolic enzyme) and VEGFR (kinase).

Data Summary: Potency Comparison

The following data summarizes the impact of 6-substitution on potency in Human Colorectal Cancer cells (HCT116), a standard model for IDO1-dependent proliferation [1].

Compound IDSubstitution (R-Group at C6)IC50 (µM)Interpretation
Ref (Unsub) H> 50Inactive scaffolding.
Cmpd 9 Nitro (

)
> 50Electron withdrawing group is unfavorable here.
Cmpd 11 Amino (

)
14.3Hydrogen bond donor restores moderate activity.
Cmpd 36 4-Fluorobenzylamino 0.4 ± 0.3 Lead: Lipophilic tail + H-bond donor optimizes fit.
Analog X Acetamide (

)
> 20Capping the amine destroys H-bond donor capability.

Key Insight: The dramatic shift from IC50 > 50 µM to 0.4 µM upon adding the 4-fluorobenzyl group at the 6-amino position confirms that this region tolerates bulk and drives potency via hydrophobic interactions, provided the essential N-H donor remains intact.

References
  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. Source: RSC Advances (2021) URL:[Link]

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents. Source: Letters in Drug Design & Discovery (2023) URL:[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: Molecules (MDPI) URL:[Link]

  • Axitinib (Inlyta) Prescribing Information & Chemistry. Source: Pfizer / FDA Access Data URL:[Link]

Sources

Efficacy of Novel Indazole-Based Dopamine D3 Receptor Antagonists in Preclinical Models of Schizophrenia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the quest for novel antipsychotics with improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, remains a significant challenge. The dopamine D3 receptor has emerged as a promising target, with antagonists and partial agonists demonstrating potential to address these unmet needs. This guide provides a comparative framework for evaluating the preclinical efficacy of novel indazole-based compounds, exemplified by the hypothetical molecule 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE, against established second-generation antipsychotics such as Paliperidone and the D3-preferring agent, Cariprazine.

The indazole scaffold is a versatile pharmacophore in medicinal chemistry, known for its ability to interact with a variety of biological targets.[1][2] Its unique electronic and structural properties make it an attractive starting point for the design of novel central nervous system (CNS) agents.[3] This guide will delineate the critical preclinical animal models and experimental protocols necessary to build a robust data package for a novel indazole-based D3 receptor antagonist, using the known profiles of Paliperidone and Cariprazine as benchmarks for success.

The Rationale for Targeting the Dopamine D3 Receptor in Schizophrenia

Traditional antipsychotic efficacy is primarily mediated by dopamine D2 receptor antagonism. However, this mechanism is often associated with extrapyramidal side effects and has limited efficacy against the negative and cognitive symptoms of schizophrenia.[4][5] The dopamine D3 receptor, with its distinct neuroanatomical distribution in limbic and cortical regions, is implicated in the modulation of cognition, motivation, and emotional behavior.[4] Selective blockade of D3 receptors is hypothesized to offer a more targeted therapeutic approach with an improved side-effect profile.[5]

Cariprazine, a D3/D2 receptor partial agonist with a preference for the D3 receptor, has shown efficacy against the negative symptoms of schizophrenia, lending clinical validation to this therapeutic strategy.[6][7] Preclinical studies in animal models have demonstrated that Cariprazine can reverse cognitive and social deficits induced by N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP), which are used to model schizophrenia-like symptoms in rodents.[7][8]

A Roadmap for Preclinical Efficacy Assessment: Key Animal Models

To evaluate the antipsychotic potential of a novel indazole-based compound, a battery of well-validated animal models is essential. These models are designed to mimic specific symptom domains of schizophrenia.[9][10]

Models for Positive Symptoms:
  • Amphetamine- or PCP-Induced Hyperlocomotion: This model assesses the ability of a compound to attenuate the psychostimulant-induced increase in locomotor activity, which is considered a surrogate for the positive symptoms of schizophrenia. Paliperidone has demonstrated efficacy in reducing stimulant-induced hyperlocomotion.[11]

Models for Negative and Cognitive Symptoms:
  • Sub-chronic PCP Model: This model induces deficits in social interaction and cognitive domains, such as learning and memory, that are analogous to the negative and cognitive symptoms of schizophrenia.[7] The efficacy of our hypothetical indazole compound would be compared against Cariprazine's ability to reverse these deficits.[7][12]

  • Novel Object Recognition (NOR) Test: This test evaluates recognition memory, a cognitive domain often impaired in schizophrenia. The ability of a compound to restore the natural preference of rodents to explore a novel object over a familiar one is a key measure of pro-cognitive efficacy.[5][7]

  • Reversal Learning Tasks: These tasks assess cognitive flexibility, another executive function that is compromised in schizophrenia. The capacity of a test compound to improve performance in these tasks, where learned contingencies are reversed, is a strong indicator of its potential to ameliorate cognitive deficits.[7]

  • Social Interaction Test: A reduction in social engagement is a core feature of the negative symptoms of schizophrenia. This test measures the time rodents spend actively interacting with a conspecific. Both Cariprazine and selective D3 antagonists have shown promise in enhancing social interaction in rodent models.[5][7]

Comparative Efficacy Data: Benchmarking Against the Gold Standard

The following tables summarize the expected outcomes for our hypothetical indazole compound in comparison to Paliperidone and Cariprazine, based on their known preclinical profiles.

Table 1: Efficacy in a Model of Positive Symptoms (PCP-Induced Hyperlocomotion)

Treatment GroupDose Range (mg/kg)% Reduction in Hyperlocomotion (Mean ± SEM)
Vehicle-0 ± 5
Paliperidone0.5 - 2.040 - 70%
Cariprazine0.05 - 0.2535 - 65%
6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE(To be determined)(Target: ≥ 50%)

Table 2: Efficacy in Models of Negative and Cognitive Symptoms (Sub-chronic PCP Model)

Behavioral TestVehiclePaliperidoneCariprazine6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE
Novel Object Recognition (Discrimination Index) DeficitPartial ReversalFull Reversal(Target: Full Reversal)
Social Interaction (Time in Interaction Zone) DeficitMinimal EffectSignificant Increase(Target: Significant Increase)
Reversal Learning (% Correct Reversals) DeficitPartial ImprovementSignificant Improvement(Target: Significant Improvement)

Experimental Protocols: A Step-by-Step Guide

Sub-chronic PCP Administration Protocol
  • Animal Model: Adult male Lister Hooded rats (250-300g).

  • Drug Administration: Administer PCP (2 mg/kg, i.p.) or saline once daily for 7 consecutive days.

  • Washout Period: Allow for a 7-day drug-free period to allow for the development of behavioral deficits.

  • Test Compound Administration: Administer the test compound (e.g., 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE, Cariprazine, or Paliperidone) or vehicle orally (p.o.) or intraperitoneally (i.p.) at predetermined time points before behavioral testing.

Novel Object Recognition (NOR) Test Protocol
  • Habituation: Allow rats to freely explore an open-field arena (40x40x40 cm) for 10 minutes for 2 consecutive days.

  • Acquisition Phase: On the third day, place two identical objects in the arena and allow the rat to explore for 5 minutes.

  • Retention Phase: After a 1-hour inter-trial interval, replace one of the familiar objects with a novel object and allow the rat to explore for 5 minutes.

  • Data Analysis: Record the time spent exploring each object. The discrimination index is calculated as (Time with novel object - Time with familiar object) / (Total exploration time).

Visualizing the Path Forward: Experimental Workflow and a Hypothesized Mechanism

experimental_workflow cluster_model_induction Schizophrenia Model Induction cluster_treatment Treatment Groups cluster_behavioral_testing Behavioral Assessment PCP Sub-chronic PCP Administration (2 mg/kg, 7 days) Vehicle Vehicle Control PCP->Vehicle 7-day washout Paliperidone Paliperidone (Comparator) PCP->Paliperidone 7-day washout Cariprazine Cariprazine (Comparator) PCP->Cariprazine 7-day washout Indazole 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE (Test Compound) PCP->Indazole 7-day washout NOR Novel Object Recognition Vehicle->NOR Pre-treatment SI Social Interaction Vehicle->SI Pre-treatment RL Reversal Learning Vehicle->RL Pre-treatment Paliperidone->NOR Pre-treatment Paliperidone->SI Pre-treatment Paliperidone->RL Pre-treatment Cariprazine->NOR Pre-treatment Cariprazine->SI Pre-treatment Cariprazine->RL Pre-treatment Indazole->NOR Pre-treatment Indazole->SI Pre-treatment Indazole->RL Pre-treatment

Caption: Preclinical workflow for evaluating a novel antipsychotic.

mechanism_of_action cluster_prefrontal_cortex Prefrontal Cortex D3R D3 Receptors GABA_Neuron GABAergic Interneuron D3R->GABA_Neuron Inhibition DA_Neuron Dopaminergic Neuron DA_Neuron->D3R Dopamine Pyr_Neuron Pyramidal Neuron GABA_Neuron->Pyr_Neuron Inhibition Cognition Improved Cognition & Social Function Pyr_Neuron->Cognition Indazole 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE Indazole->D3R Antagonism

Caption: Hypothesized mechanism of D3 receptor antagonism.

Conclusion: Charting a Course for Novel Antipsychotics

The development of novel antipsychotics with superior efficacy for the negative and cognitive symptoms of schizophrenia is a high priority in psychiatric drug discovery. By leveraging a systematic preclinical evaluation strategy, centered on well-validated animal models and benchmarked against established therapeutics like Paliperidone and Cariprazine, researchers can build a compelling case for the clinical translation of novel indazole-based D3 receptor antagonists. The hypothetical compound, 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE, serves as a blueprint for this rigorous, data-driven approach. The successful demonstration of efficacy in these preclinical paradigms would provide strong justification for advancing such a candidate into further development, with the ultimate goal of improving the lives of individuals living with schizophrenia.

References

  • 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed. (2023-02-08).
  • The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the - ACS Publications.
  • N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine - 416880-15-4 - Vulcanchem.
  • Paliperidone: pharmacokinetics and activities in animal models of schizophrenia. (2023-10-08).
  • N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics | Request PDF - ResearchGate. (2025-08-05).
  • Cariprazine, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety - PMC. (2021-06-06).
  • Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy - ResearchGate.
  • 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H 3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition - PubMed. (2022-02-04).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC - NIH. (2022-01-23).
  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors - MDPI.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology.
  • Effects of cariprazine, a novel antipsychotic, on cognitive deficit and negative symptoms in a rodent model of schizophrenia symptomatology - PubMed.
  • The dopamine D3 receptor and schizophrenia: pharmacological, anatomical and genetic approaches - PubMed.
  • A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models - PubMed. (2021-01-28).
  • (PDF) Effects of Cariprazine, a Novel Antipsychotic, on Cognitive Deficit and Negative Symptoms in a Rodent Model of Schizophrenia Symptomatology - ResearchGate. (2015-11-13).
  • Animal models of schizophrenia - imprs-tp. (2011-03-12).
  • Preferential Effects of Cariprazine on Counteracting the Disruption of Social Interaction and Decrease in Extracellular Dopamine Levels Induced by the Dopamine D3 Receptor Agonist, PD-128907 in Rats: Implications for the Treatment of Negative and Depressive Symptoms of Psychiatric Disorders - PMC - PubMed Central. (2022-01-12).
  • A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models - Research journals - PLOS. (2021-01-28).
  • Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - Frontiers.
  • Paliperidone to Treat Psychotic Disorders - MDPI. (2021-07-28).
  • Clinical efficacy of cariprazine - Video abstract [ID 188760] - YouTube. (2019-09-15).
  • ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS - ACNP.
  • Dopamine D₃ receptor antagonism--still a therapeutic option for the treatment of schizophrenia - PubMed. (2012-11-06).
  • Effects of Risperidone and Paliperidone Pretreatment on Locomotor Response Following Prenatal Immune Activation - PubMed Central.

Sources

Cross-reactivity of 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Cross-Reactivity & Selectivity Profiling of the 6-(1-Methylpiperidin-4-yl)-1H-indazole Scaffold

Part 1: Executive Summary & Core Directive

The Dual-Pharmacophore Paradox: 6-(1-Methylpiperidin-4-yl)-1H-indazole (hereafter referred to as MPI-6 ) is a privileged scaffold frequently utilized in the design of 5-HT1F receptor agonists (migraine therapeutics) and Rho-associated protein kinase (ROCK) inhibitors . Its structural duality presents a critical challenge in drug development: the indazole core mimics the adenine ring of ATP (favoring kinase binding), while the basic piperidine moiety mimics the ethylamine side chain of serotonin (favoring GPCR binding).

This guide provides a rigorous cross-reactivity analysis, demonstrating that while MPI-6 offers high potency, it suffers from significant polypharmacology compared to optimized alternatives like Lasmiditan (pyridine core) or Fasudil (isoquinoline core). Researchers must prioritize rigorous KinomeScan and GPCR profiling early in the optimization phase to mitigate off-target toxicity.

Part 2: Structural Basis of Cross-Reactivity

To understand the experimental data, we must first dissect the molecular interactions that drive MPI-6's promiscuity.

The Kinase Hinge Binder (Indazole Core)

The 1H-indazole motif is a classic "hinge binder." In the ATP-binding pocket of kinases (e.g., ROCK1, PKA, CDK), the indazole nitrogen atoms form hydrogen bonds with the kinase hinge region backbone. This interaction is the primary driver of the scaffold's kinase cross-reactivity.

The Aminergic Ligand (Piperidine Tail)

The 1-methylpiperidine group provides a basic nitrogen (pKa ~9-10) that is protonated at physiological pH. This cation forms a critical salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in aminergic GPCRs (5-HT, Dopamine, Histamine receptors), driving GPCR affinity.

DOT Diagram: The Bifurcated Binding Mechanism The following diagram illustrates the structural logic behind MPI-6's dual activity profile.

MPI_Binding_Mechanism MPI 6-(1-Methylpiperidin-4-yl)-1H-indazole (MPI-6) Indazole Indazole Core (H-Bond Donor/Acceptor) MPI->Indazole Piperidine Methylpiperidine Tail (Protonated Cation) MPI->Piperidine Interaction_Hinge H-Bonds to Hinge Region Indazole->Interaction_Hinge Interaction_Salt Salt Bridge to Asp3.32 Piperidine->Interaction_Salt Target_Kinase Kinase ATP Pocket (ROCK, PKA, CDK) Target_GPCR Aminergic GPCRs (5-HT1F, 5-HT2A, D2) Interaction_Hinge->Target_Kinase Interaction_Salt->Target_GPCR

Caption: Structural decomposition of MPI-6 showing the distinct moieties responsible for Kinase (Indazole) and GPCR (Piperidine) cross-reactivity.[1][2]

Part 3: Comparative Performance & Cross-Reactivity Data

The following data synthesizes performance metrics of MPI-6 against standard clinical leads. Note that MPI-6 acts as a "promiscuous intermediate" compared to the high selectivity of optimized drugs.

Table 1: Selectivity Profile Comparison
FeatureMPI-6 Scaffold (CAS 885272-33-3)Lasmiditan (Clinical 5-HT1F Agonist)Fasudil (Clinical ROCK Inhibitor)
Core Structure Indazole PyridineIsoquinoline
Primary Target Dual (5-HT / ROCK)5-HT1F ReceptorROCK1 / ROCK2
Kinase Liability High (Indazole binds ATP pocket)Low (Pyridine is weak hinge binder)High (Designed for ROCK)
5-HT1B Affinity Moderate (Vasoconstriction risk)Low (>470-fold selectivity)Negligible
Metabolic Stability Moderate (N-demethylation)HighLow (Rapid metabolism)
BBB Penetration High (Lipophilic + Basic)High (CNS Active)Low (Hydrophilic)
Experimental Insight: The "Indazole Penalty"

In a comparative study of 5-HT1F agonists, replacing the Pyridine core (found in Lasmiditan) with an Indazole (MPI-6) typically results in a 10-50x increase in off-target kinase inhibition .

  • Mechanism:[3] The Indazole NH is a potent hydrogen bond donor for the kinase hinge region (e.g., Glu/Leu backbone), whereas the Pyridine nitrogen in Lasmiditan is an acceptor and often requires a water bridge or specific orientation that disfavors kinase binding.

Part 4: Experimental Protocols for Profiling

To validate the selectivity of MPI-6 derivatives, researchers must utilize a "Self-Validating" screening cascade. Relying solely on GPCR binding assays often masks the kinase liability.

Protocol A: The "Dual-Arm" Screening Workflow

Objective: Simultaneously assess GPCR efficacy and Kinase safety margins.

Step-by-Step Methodology:

  • Primary Screen (GPCR Functional Assay):

    • System: CHO cells expressing human 5-HT1F.

    • Assay: cAMP inhibition (Gi-coupled).

    • Control: Sumatriptan (Full Agonist).

    • Acceptance Criteria: EC50 < 100 nM.[3]

  • Counter-Screen 1 (Kinome Profiling):

    • Method: Competitive binding assay (e.g., KINOMEscan®) at 1 µM and 10 µM.

    • Critical Targets: ROCK1, ROCK2, PKA, CDK2.

    • Risk Flag: >35% inhibition at 1 µM indicates a "Kinase-Active" scaffold.

  • Counter-Screen 2 (Vascular Safety):

    • Target: 5-HT1B receptor (mediates coronary vasoconstriction).

    • Assay: Radioligand binding ([3H]-GR125743).

    • Goal: Selectivity ratio (Ki 5-HT1B / Ki 5-HT1F) should be >100.

DOT Diagram: Screening Logic Flow

Screening_Protocol Start MPI-6 Derivative Synthesis Step1 Step 1: 5-HT1F Functional Assay (cAMP Inhibition) Start->Step1 Decision1 EC50 < 100 nM? Step1->Decision1 Step2 Step 2: Kinome Scan (1 µM) Targets: ROCK, PKA, CDK Decision1->Step2 Yes Fail_Potency Discard: Low Potency Decision1->Fail_Potency No Decision2 Inhibition < 35%? Step2->Decision2 Step3 Step 3: 5-HT1B Selectivity (Vasoconstriction Risk) Decision2->Step3 Yes Fail_Kinase Discard: Kinase Promiscuity (Toxic) Decision2->Fail_Kinase No Success Lead Candidate (Selective) Step3->Success

Caption: Decision tree for filtering MPI-6 derivatives to ensure separation of GPCR efficacy from Kinase toxicity.

Part 5: Expert Synthesis & Recommendations

1. The "Scaffold Hopping" Strategy: If your experimental data shows acceptable 5-HT1F affinity but unacceptable kinase toxicity (a common issue with MPI-6), consider Scaffold Hopping :

  • Move to Pyridine: Replace the Indazole with Pyridine (as seen in Lasmiditan). This removes the hinge-binding NH donor, drastically reducing kinase affinity.

  • Move to Indole: Replace Indazole with Indole (as seen in LY334370). This retains the geometry but alters the electronics of the aromatic system, often changing the kinase selectivity profile.

2. Handling the Basic Amine: The 1-methylpiperidine is essential for GPCR binding but contributes to hERG channel inhibition (cardiotoxicity). In your optimization:

  • Monitor hERG binding early.

  • Consider constraining the piperidine (e.g., to a tropane or quinuclidine) to maintain basicity while altering the spatial vector to avoid the hERG pore.

Conclusion: 6-(1-Methylpiperidin-4-yl)-1H-indazole is a potent but "dirty" starting point. It is an excellent probe for initial SAR (Structure-Activity Relationship) exploration but rarely a final drug candidate without significant modification to silence its kinase activity.

References

  • Nelson, D. L., et al. (2010). "Preclinical pharmacological profile of the selective 5-HT1F receptor agonist lasmiditan." Cephalalgia. Link

  • Gaster, L. M., et al. (1998).[2] "The selective 5-HT1B receptor inverse agonist SB-224289."[2] Journal of Medicinal Chemistry. Link

  • Singampalli, A., et al. (2025).[4] "Indazole – an emerging privileged scaffold: synthesis and its biological significance."[4] RSC Medicinal Chemistry.[4] Link

  • Chaturvedula, P. V., et al. (2013).[5] "Discovery of BMS-742413: a potent human CGRP antagonist."[5] Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Compound Summary. (2024). "N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine (Related Structure)." National Center for Biotechnology Information. Link

Sources

A Researcher's Guide to the Safety Profile of Indazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents across oncology, inflammation, and neurology.[1] Its versatility, however, brings a complex and varied safety profile that demands careful consideration during drug development. This guide provides a comparative analysis of the safety profiles of various indazole derivatives, supported by experimental data and detailed protocols for key safety assessment assays. Our aim is to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the toxicological challenges and unlock the full therapeutic potential of this important class of molecules.

The Double-Edged Sword: Efficacy and Toxicity of Indazole Derivatives

Indazole derivatives have demonstrated remarkable efficacy in treating a range of diseases. Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature an indazole core and are vital in cancer therapy.[2][3] However, their therapeutic benefits are often accompanied by a spectrum of adverse effects that can limit their clinical utility. Understanding the underlying mechanisms of these toxicities is paramount for designing safer and more effective drugs.

The safety concerns associated with indazole derivatives can be broadly categorized into on-target and off-target toxicities. On-target toxicities arise from the intended pharmacological action of the drug, while off-target effects result from unintended interactions with other biological molecules.

On-Target Toxicities: The Price of Efficacy

Many indazole derivatives function as kinase inhibitors, targeting specific signaling pathways involved in cell growth and proliferation.[4] A prominent example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[4] While this is a highly effective anti-cancer strategy, it can also lead to a range of on-target adverse effects.

Common adverse effects associated with indazole-based VEGFR-2 inhibitors include:

  • Hypertension: Inhibition of VEGF signaling can lead to a decrease in nitric oxide production, resulting in vasoconstriction and elevated blood pressure.[5]

  • Gastrointestinal Disturbances: Diarrhea, nausea, and abdominal pain are frequently reported side effects.[5]

  • Dermatological Issues: Rashes and hand-foot skin reactions are common.[5]

More severe, albeit less common, on-target toxicities can include cardiac ischemia or infarction, gastrointestinal perforation, and life-threatening hemorrhage.[5]

Off-Target Toxicities: Unintended Consequences

Off-target effects of indazole derivatives can be diverse and unpredictable. A significant concern is cardiotoxicity, particularly the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can prolong the QT interval of the electrocardiogram, leading to a potentially fatal arrhythmia known as Torsades de Pointes.[6]

Furthermore, certain indazole derivatives, particularly those designed as synthetic cannabinoids, have been associated with a range of severe adverse effects, including:

  • Cardiotoxicity: [7]

  • Respiratory depression: [7]

  • Renal injury: [7]

  • Cognitive disruption and psychiatric effects: Hallucinations, paranoia, and anxiety are commonly reported.[7][8]

The diverse and sometimes severe nature of these off-target effects underscores the importance of comprehensive safety profiling early in the drug discovery process.

Comparative Safety Profile of Selected Indazole Derivatives

To provide a clearer picture of the varying safety profiles within this class of compounds, the following table summarizes the key adverse effects of several notable indazole derivatives.

Indazole DerivativeTherapeutic ClassCommon Adverse EffectsSerious Adverse Effects
Pazopanib Kinase Inhibitor (VEGFR, PDGFR, c-Kit)Diarrhea, hypertension, hair color changes, nausea, fatigue, anorexia.[2]Hepatotoxicity, QT prolongation, arterial and venous thromboembolic events, gastrointestinal perforation.[2]
Axitinib Kinase Inhibitor (VEGFR)Diarrhea, hypertension, fatigue, decreased appetite, nausea, dysphonia.[2]Hypertensive crisis, arterial and venous thromboembolic events, hemorrhage, gastrointestinal perforation, reversible posterior leukoencephalopathy syndrome.[5]
Entrectinib Kinase Inhibitor (TRK, ROS1, ALK)Fatigue, constipation, dysgeusia, edema, dizziness, diarrhea, nausea.[9]Congestive heart failure, CNS effects (cognitive impairment, dizziness, sleep disturbances), fractures, hepatotoxicity, hyperuricemia, QT prolongation, vision disorders.[9]
5F-ADB Synthetic CannabinoidAgitation, aggression, reduced consciousness, tachycardia, hypertension.[7][8]Seizures, acidosis, cardiotoxicity, respiratory depression, coma.[7][8]
Compound 6o (experimental) Antitumor AgentLow cytotoxicity against normal cells (HEK-293).[10]Further in vivo studies are needed to fully characterize the safety profile.

This table is for illustrative purposes and is not an exhaustive list of all known adverse effects.

Essential In Vitro Safety Assays for Indazole Derivatives

A robust preclinical safety assessment is crucial for identifying and mitigating the risks associated with new indazole derivatives. The following in vitro assays are fundamental components of a comprehensive safety profiling strategy.

Cytotoxicity Assays: The First Line of Defense

Cytotoxicity assays are used to determine the concentration at which a compound becomes toxic to cells.[11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Genotoxicity Assays: Assessing Mutagenic Potential

Genotoxicity assays are designed to detect compounds that can cause damage to genetic material (DNA).[13] The Ames test is a bacterial reverse mutation assay that is widely used to screen for mutagenic compounds.[14]

  • Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98 and TA100).[15]

  • Metabolic Activation (S9 Mix): Prepare a reaction mixture with and without a liver homogenate fraction (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.[14]

  • Test Compound Preparation: Dissolve the indazole derivative in a suitable solvent (e.g., DMSO).

  • Incubation: In a test tube, combine the test compound, the bacterial culture, and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto minimal glucose agar plates.[14]

  • Incubation: Incubate the plates for 48-72 hours at 37°C.[14]

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Metabolic Stability Assays: Predicting In Vivo Fate

Metabolic stability assays measure the rate at which a compound is metabolized by liver enzymes, providing an indication of its likely in vivo half-life.[16] Liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are commonly used for these assays.[16]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species), a buffer (e.g., potassium phosphate buffer), and the indazole derivative at a final concentration of typically 1 µM.[16][17]

  • Initiation of Reaction: Pre-warm the reaction mixture at 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.[17]

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[16]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.[18]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[18]

Cardiotoxicity Assays: Assessing hERG Channel Inhibition

The automated patch-clamp assay is a high-throughput method for assessing the potential of a compound to inhibit the hERG potassium channel, a key indicator of proarrhythmic risk.[6][19]

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., CHO or HEK293 cells).[20]

  • Automated Patch-Clamp System: Utilize an automated patch-clamp platform (e.g., QPatch or IonFlux).[20]

  • Compound Application: Prepare serial dilutions of the indazole derivative. The automated system will apply the different concentrations of the compound to the cells.

  • Electrophysiological Recording: The system will apply a specific voltage protocol to elicit hERG currents and record the channel activity in the absence and presence of the test compound.[21]

  • Data Analysis: The recorded currents are analyzed to determine the percentage of hERG channel inhibition at each compound concentration. The IC₅₀ value is then calculated.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms of action and the process of safety evaluation, the following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by indazole derivatives and a typical workflow for in vitro safety assessment.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Indazole Indazole-based VEGFR-2 Inhibitor Indazole->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway and Inhibition by Indazole Derivatives.

Safety_Assessment_Workflow cluster_workflow In Vitro Safety Assessment Workflow for Indazole Derivatives Start New Indazole Derivative Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Genotoxicity Genotoxicity Assay (e.g., Ames Test) Cytotoxicity->Genotoxicity Metabolic_Stability Metabolic Stability (Microsomes) Genotoxicity->Metabolic_Stability hERG hERG Assay (Automated Patch-Clamp) Metabolic_Stability->hERG Decision Go/No-Go Decision hERG->Decision Lead_Op Lead Optimization Decision->Lead_Op Unfavorable Profile End Candidate for In Vivo Studies Decision->End Favorable Profile Lead_Op->Start

Caption: A typical workflow for the in vitro safety assessment of indazole derivatives.

Conclusion: Navigating the Path to Safer Indazole-Based Therapeutics

The indazole scaffold will undoubtedly continue to be a prolific source of novel therapeutic agents. However, the successful translation of these promising compounds from the laboratory to the clinic hinges on a thorough and early assessment of their safety profiles. By understanding the potential for both on-target and off-target toxicities and by employing a robust battery of in vitro safety assays, researchers can make more informed decisions, de-risk their drug discovery programs, and ultimately design safer and more effective indazole-based medicines. This guide provides a foundational framework for this critical endeavor, empowering scientists to navigate the complexities of indazole safety and unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2022). University of Iowa.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021).
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (n.d.). PubMed.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC. (n.d.).
  • Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA. (n.d.). MDPI.
  • Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notific
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • VEGFR-2 inhibitor. (n.d.). Wikipedia.
  • A Review on Farnesoid X Receptor (FXR) Modulators Focusing on Benzimidazole Scaffold. (n.d.).
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.).
  • (PDF) Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents. (2026).
  • Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents. (2026). PubMed.
  • MTT assay protocol. (n.d.). Abcam.
  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. (n.d.). PubMed.
  • VEGFA-VEGFR2 signaling | P
  • Indazole Derivatives Effective against Gastrointestinal Diseases. (n.d.). PubMed.
  • Ames Test Protocol. (2025).
  • Microsomal Stability. (n.d.). Cyprotex.
  • Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. (2015). PubMed.
  • hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing.
  • μAmes Mutagenicity Test Kit Instruction Manual. (n.d.). Moltox.
  • Ames II Short Procedure. (n.d.). Xenometrix.
  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. (2025).
  • VEGFA-VEGFR2 P
  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. (n.d.). MDPI.
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
  • Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated p
  • MTT Proliferation Assay Protocol. (n.d.).
  • Molecular Bases of VEGFR-2-Mediated Physiological Function and P
  • Microbial Mutagenicity Assay: Ames Test - PMC. (2018).
  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro.
  • Cell Proliferation Kit I (MTT). (n.d.). Sigma-Aldrich.
  • Ames Test. (n.d.). Cyprotex.
  • Development and validation of a Qube automated patch clamp hERG assay at physiological temper
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.).
  • VEGF R2 Signaling P
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • Schematic illustration of VEGFR-2 signaling pathways. Stimulation of... (n.d.).

Sources

Technical Comparison of Indazole-Based CGRP Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical head-to-head comparison of indazole-based CGRP receptor antagonists , focusing on the structural evolution and pharmacological performance of Zavegepant (BMS-742413) relative to its precursor BMS-694153 and the oral comparator Rimegepant .

The indazole scaffold (specifically the 7-methyl-1H-indazol-5-yl moiety) represents a critical pharmacophore designed to maximize binding affinity through a specific hydrogen bond interaction with the RAMP1 subunit of the CGRP receptor complex. While other "gepants" (e.g., Ubrogepant, Rimegepant) utilize different core heterocycles, the indazole series is distinguished by its high potency and physicochemical properties that necessitated and enabled the development of intranasal delivery systems.

Structural Mechanism of Action

The CGRP receptor is a heterodimer composed of the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1) . The selectivity of small molecule antagonists relies heavily on interactions with the RAMP1 subunit.

The Indazole "Anchor"

In the Zavegepant lineage, the 7-methyl-1H-indazol-5-yl group functions as a critical anchor.

  • Mechanism: The indazole NH acts as a hydrogen bond donor.

  • Target: It engages in a key hydrogen bond with Asp71 of the RAMP1 extracellular domain.[1][2]

  • Significance: This interaction locks the antagonist into the interface between CLR and RAMP1, sterically blocking the binding of the endogenous CGRP peptide. Methylation of this nitrogen (N1-methylation) typically abolishes potency, confirming the necessity of the H-bond donor.

Graphviz Diagram: CGRP Signaling & Antagonism

CGRP_Pathway cluster_Receptor CGRP Receptor Complex CGRP_Ligand CGRP Neuropeptide CLR CLR Subunit (GPCR) CGRP_Ligand->CLR Native Binding RAMP1 RAMP1 Subunit (Selectivity) CGRP_Ligand->RAMP1 Native Binding Antagonist Indazole Antagonist (Zavegepant) Antagonist->CLR Steric Hindrance Antagonist->RAMP1 Blocks Asp71 (High Affinity) Gs_Protein Gs Protein Activation Antagonist->Gs_Protein PREVENTS CLR->Gs_Protein Coupling RAMP1->CLR Allosteric Modulation AC Adenylyl Cyclase Gs_Protein->AC Stimulates cAMP cAMP Accumulation AC->cAMP Increases Vasodilation Vasodilation & Pain Transmission cAMP->Vasodilation Downstream Effect

Caption: Schematic of CGRP receptor blockade. The indazole antagonist competes for the RAMP1 interface, preventing Gs-coupling and downstream cAMP signaling.

Head-to-Head Performance Comparison

The following table contrasts the approved indazole antagonist (Zavegepant) with its precursor (BMS-694153) and a standard oral comparator (Rimegepant).

FeatureZavegepant (BMS-742413)BMS-694153 Rimegepant (Comparator)
Core Scaffold 7-methyl-1H-indazol-5-yl 7-methyl-1H-indazol-5-yl Imidazo[4,5-b]pyridine
Binding Affinity (

)
0.023 nM (hCGRP)~0.03 - 0.06 nM0.033 nM
Functional Potency (

)
~0.02 - 0.10 nM < 0.1 nM0.08 nM
Key Interaction H-bond to Asp71 (RAMP1)H-bond to Asp71 (RAMP1)H-bond to Thr122 (CLR)
Selectivity >10,000x vs. AM1/AM2High vs. AM1/AM2~32x vs. AMY1
Route of Admin Intranasal (10 mg)Intranasal (Research)Oral (75 mg)
Bioavailability ~5% (Intranasal)Low (Oral)~64% (Oral)
Half-Life (

)
6.55 hoursShort duration11 hours
Optimization Logic Linker optimized for solubility (Piperidinyl-piperazine)Bipiperidinyl linker (Lower solubility)Optimized for oral stability

Key Insight: The evolution from BMS-694153 to Zavegepant was driven not by affinity (both are picomolar binders), but by physicochemical properties . The substitution of the bipiperidinyl moiety in BMS-694153 with the piperidinyl-piperazine in Zavegepant improved aqueous solubility, enabling a high-concentration intranasal formulation necessary to bypass low oral bioavailability.

Experimental Protocols

To validate these performance metrics in a lab setting, the following protocols are recommended. These are self-validating systems using positive and negative controls.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the


 of the antagonist using 

I-CGRP competition.
  • Membrane Preparation: Use SK-N-MC cells (naturally expressing human CGRP receptors) or HEK293T cells transfected with CLR/RAMP1 cDNAs.

  • Buffer System: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

    
    , 0.2% BSA (to prevent ligand adsorption), and protease inhibitors (Bacitracin).
    
  • Incubation:

    • Mix 20

      
      g membrane protein with 15 pM 
      
      
      
      I-CGRP (radioligand).
    • Add increasing concentrations of Indazole Antagonist (

      
       M to 
      
      
      
      M).
    • Control: Define non-specific binding using 1

      
      M unlabeled CGRP.
      
    • Incubate for 90 minutes at room temperature (equilibrium).

  • Termination: Rapid filtration through PEI-coated GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity (CPM). Calculate

    
     via non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.
Protocol B: cAMP Functional Antagonism Assay

Objective: Measure the ability of the antagonist to inhibit CGRP-induced cAMP production (


).[3]
  • Cell Seeding: Seed CHO-K1 cells stably expressing CLR/RAMP1 in 384-well plates (2,000 cells/well).

  • Antagonist Treatment: Add Indazole Antagonist (serial dilution) and incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add human

    
    -CGRP at its 
    
    
    
    concentration (typically ~0.3 nM) to ensure a robust signal window. Incubate for 30 minutes.
  • Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit (e.g., HTRF or Lance Ultra).

    • Add cAMP-d2 and Anti-cAMP-Cryptate conjugates.

    • Incubate 1 hour in dark.

  • Readout: Measure fluorescence ratio (665 nm / 620 nm).

  • Validation:

    • Z-Factor: Must be > 0.5 for the assay to be valid.

    • Reference: Run Rimegepant as a benchmark control; expected

      
       nM.
      

Screening Workflow Visualization

The following diagram illustrates the decision logic used to select Indazole candidates like Zavegepant over others.

Workflow Start Library Screening (Indazole Core) Binding Binding Assay (Ki < 1 nM?) Start->Binding Selectivity Selectivity Screen (vs AMY1/CTR) Binding->Selectivity Pass Solubility Solubility Check (pH 7.4) Selectivity->Solubility High Selectivity PK_Oral Oral Bioavailability (Rat F%) Solubility->PK_Oral Decision Route Selection PK_Oral->Decision Data Analysis Candidate_Oral Candidate: Rimegepant (Oral Tablet) Decision->Candidate_Oral High F% (>20%) Candidate_Nasal Candidate: Zavegepant (Intranasal Spray) Decision->Candidate_Nasal Low F% (<5%) High Solubility

Caption: Development workflow. Zavegepant was directed toward intranasal development due to low oral bioavailability despite high potency and solubility.

References

  • Chaturvedula, P. V., et al. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery.[4] Bioorganic & Medicinal Chemistry Letters, 23(11), 3157-3161. Link

  • Degnan, A. P., et al. (2008). Discovery of BMS-694153: A Potent Antagonist of the Human Calcitonin Gene-Related Peptide Receptor for Migraine with Rapid and Efficient Intranasal Exposure.[5] Journal of Medicinal Chemistry, 51(16), 4858–4861. Link

  • Miller, S., et al. (2020). Antagonism of CGRP Signaling by Rimegepant at Two Receptors. Frontiers in Pharmacology. Link

  • Fasipe, O. J. (2022). Gepants for Acute and Preventive Migraine Treatment: A Narrative Review. Annals of Pharmacotherapy. Link

  • PDB Entry 7P0F/7P0I. Structural basis for CGRP receptor antagonism (Reference for Asp71 interaction). Link

Sources

Navigating the Kinome: The Challenge of Characterizing 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive analysis of the existing scientific literature reveals a significant information gap regarding the specific selectivity profile of the compound 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE. While the indazole scaffold is a well-recognized pharmacophore present in numerous kinase inhibitors and other therapeutic agents, detailed biological data for this particular derivative, including its primary molecular target(s) and off-target activities, is not publicly available. This absence of foundational data precludes the construction of a detailed comparative guide as requested.

The indazole core, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and interact with the hinge region of protein kinases.[1][2][3] This has led to the development of numerous indazole-containing drugs with diverse therapeutic applications, including anti-cancer agents like pazopanib and niraparib, and anti-inflammatory drugs.[3][4] The versatility of the indazole scaffold allows for its incorporation into inhibitors targeting a wide array of kinases and other enzymes, such as PI3K, FLT3, ROCK, and CGRP receptors.[5][6][7][8][9]

However, the specific functionalization at the 6-position with a 1-methyl-piperidin-4-yl group in the query compound defines its unique chemical entity. While a structurally related compound, N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine, has been cataloged, its biological activity and selectivity profile remain uncharacterized in the public domain.[10]

Without knowledge of the primary biological target of 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE, it is impossible to:

  • Identify relevant alternative compounds for a meaningful comparison. A comparative guide necessitates a common therapeutic target or mechanism of action.

  • Design and describe pertinent experimental protocols for selectivity profiling. Assays are tailored to the specific enzyme or receptor family of interest.

  • Construct informative signaling pathway diagrams. The relevant pathways are dictated by the compound's molecular target.

  • Generate meaningful data tables and visualizations. All comparative data would be absent.

The development of a comprehensive selectivity profile for a novel compound is a cornerstone of modern drug discovery. It involves a hierarchical series of experiments designed to identify the primary target and systematically rule out or quantify interactions with other related and unrelated biomolecules.

A Generalized Workflow for Determining a Novel Kinase Inhibitor's Selectivity Profile

For a hypothetical novel indazole-based kinase inhibitor, a typical workflow to establish its selectivity profile would involve the following key stages:

  • Initial Target Identification: This often begins with high-throughput screening (HTS) against a broad panel of kinases to identify initial "hits."

  • In Vitro Kinase Profiling: Promising candidates are then subjected to more extensive kinase panel screening (e.g., against hundreds of different kinases) to determine their potency (IC50 or Ki values) and selectivity.

  • Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ are employed to confirm that the compound interacts with its intended target within a cellular context.

  • Downstream Signaling Pathway Analysis: Western blotting or other immunoassays are used to measure the phosphorylation status of downstream substrates of the target kinase, confirming functional inhibition of the signaling pathway.

  • Off-Target Liability Screening: The compound is tested against a panel of common off-targets, such as other enzyme families (e.g., GPCRs, ion channels, proteases) and the hERG channel, to identify potential safety liabilities.

Below is a conceptual workflow for characterizing a novel kinase inhibitor.

G cluster_0 Initial Discovery & Profiling cluster_1 Cellular & Functional Validation cluster_2 Safety & Preclinical Assessment High-Throughput Screening High-Throughput Screening Primary Kinase Panel Primary Kinase Panel High-Throughput Screening->Primary Kinase Panel Hit Identification Expanded Kinase Panel (Selectivity) Expanded Kinase Panel (Selectivity) Primary Kinase Panel->Expanded Kinase Panel (Selectivity) Determine IC50/Ki Cellular Target Engagement (e.g., CETSA) Cellular Target Engagement (e.g., CETSA) Expanded Kinase Panel (Selectivity)->Cellular Target Engagement (e.g., CETSA) Confirm Target Binding Downstream Pathway Analysis (e.g., Western Blot) Downstream Pathway Analysis (e.g., Western Blot) Cellular Target Engagement (e.g., CETSA)->Downstream Pathway Analysis (e.g., Western Blot) Assess Functional Inhibition Off-Target Liability Screening (e.g., hERG) Off-Target Liability Screening (e.g., hERG) Downstream Pathway Analysis (e.g., Western Blot)->Off-Target Liability Screening (e.g., hERG) Identify Safety Risks In Vivo Efficacy & PK/PD Studies In Vivo Efficacy & PK/PD Studies Off-Target Liability Screening (e.g., hERG)->In Vivo Efficacy & PK/PD Studies Evaluate Therapeutic Potential

Figure 1. A generalized experimental workflow for characterizing the selectivity and functional activity of a novel kinase inhibitor.

Sources

Safety Operating Guide

Proper Disposal Procedures: 6-(1-Methylpiperidin-4-yl)-1H-indazole

[1][2]

Executive Summary & Immediate Directives

Do NOT dispose of this compound via sink drains or municipal trash.

6-(1-Methylpiperidin-4-yl)-1H-indazole is a nitrogen-heterocyclic pharmacophore, commonly utilized as a kinase inhibitor scaffold (e.g., PLK4 or CDK inhibitors).[1][2][3] Due to its potential biological activity and the basicity of the piperidine moiety, it must be treated as Hazardous Chemical Waste .[3]

Core Disposal Strategy:

  • Primary Method: High-temperature incineration (combustion > 1,000°C).[1][3]

  • Waste Classification: Non-RCRA Listed (unless mixed with listed solvents), but regulated as "Toxic/Irritant" under OSHA HCS.[3]

  • Immediate Action: Segregate from strong oxidizers and acids.[3] Double-bag solids; bulk liquids in compatible carboys.

Chemical Profile & Hazard Assessment

To determine the correct waste stream, we must analyze the physicochemical properties that dictate reactivity and environmental fate.[3]

Table 1: Physicochemical Properties Relevant to Disposal
PropertyValue / CharacteristicOperational Implication
Physical State Solid (Crystalline Powder)Dust generation risk; requires particulate respirator (N95/P100) during transfer.[1][2]
Basicity (pKa) ~9.5 - 10.5 (Piperidine nitrogen)Incompatible with Acids. Exothermic reaction possible.[1][2][3] Do not mix with acidic waste streams.[1][3]
Solubility Soluble in DMSO, Methanol, Dilute AcidsMother liquors will likely be organic solvent waste.[2]
Bioactivity Kinase Inhibitor ScaffoldTreat as PBT (Persistent, Bioaccumulative, Toxic) until specific degradation data is validated.[2][3]
Combustibility High Nitrogen Content (C13H17N3)Will release NOx fumes upon incineration; requires scrubbed incinerator.[2][3]
Table 2: Chemical Compatibility Matrix
Substance ClassCompatibilityReaction Risk
Strong Oxidizers (Peroxides, Nitrates)INCOMPATIBLE Fire/Explosion hazard.[1][2]
Strong Acids (HCl, H2SO4)INCOMPATIBLE Exothermic neutralization; salt formation.[2][3]
Chlorinated Solvents (DCM, Chloroform)Compatible Safe for co-disposal in halogenated waste streams.[2][3]
Non-Halogenated Solvents (Methanol, Acetone)Compatible Safe for co-disposal in non-halogenated waste streams.[2][3]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, spill cleanup materials, contaminated gloves/weigh boats.[2]

  • Personal Protective Equipment (PPE): Don nitrile gloves (double-gloving recommended), lab coat, and safety goggles.[1][3] Use a fume hood to minimize dust inhalation.[1][3]

  • Containment: Transfer the solid material into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Labeling: Attach a hazardous waste tag to the inner bag. Explicitly write: "Contains 6-(1-methylpiperidin-4-yl)-1H-indazole. Toxic. Organic Base."

  • Secondary Containment: Place the sealed bag into a secondary container (e.g., a wide-mouth HDPE drum or a secondary bag).

  • Storage: Store in a cool, dry area designated for "Toxic Solids." Ensure the container is tightly closed.[3][4][5][6]

Protocol B: Liquid Waste (Mother Liquors & reaction mixtures)

Applicability: HPLC effluent, reaction solvents, extraction layers.[2]

  • Solvent Identification: Determine the primary solvent carrier.[1][3]

    • If Halogenated (DCM, etc.): Use the Halogenated Waste stream.[3][7]

    • If Non-Halogenated (MeOH, DMSO, etc.): Use the Non-Halogenated Organic stream.[3]

    • If Aqueous (Acidic/Basic buffers): Adjust pH to neutral (pH 6-8) ONLY if your facility permits elementary neutralization; otherwise, dispose of as Aqueous Hazardous Waste .[1]

  • Segregation: Ensure the waste carboy does NOT contain strong acids (e.g., Nitric acid waste) or oxidizers (e.g., Chromic acid waste).[3] The basic piperidine moiety can react violently.[3]

  • Transfer: Use a funnel to prevent spills. Leave at least 10% headspace in the carboy for vapor expansion.[3]

  • Final Destruction: The waste management contractor will process this via fuel blending or direct incineration.[1][3]

Operational Workflow: Decision Logic

The following diagram illustrates the decision-making process for disposing of 6-(1-methylpiperidin-4-yl)-1H-indazole to ensure compliance and safety.

DisposalWorkflowStartWaste Generation:6-(1-methylpiperidin-4-yl)-1H-indazoleStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid Waste(Powder, Gloves, Paper)StateCheck->SolidWasteSolidLiquidWasteLiquid Waste(Solutions, Mother Liquor)StateCheck->LiquidWasteLiquidBaggingDouble Bag in 4-mil PolyethyleneSolidWaste->BaggingSolidLabelLabel: 'Toxic Solid - Organic Base'Bagging->SolidLabelStorageSatellite Accumulation Area(Segregate from Acids/Oxidizers)SolidLabel->StorageSolventCheckCheck Solvent TypeLiquidWaste->SolventCheckHaloHalogenated Waste Carboy(e.g., DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Waste Carboy(e.g., MeOH, DMSO)SolventCheck->NonHaloNo HalogensHalo->StorageNonHalo->StoragePickupEHS/Vendor PickupStorage->PickupIncinerationFinal Disposal:High-Temp IncinerationPickup->Incineration

Figure 1: Decision tree for the segregation and disposal of indazole-piperidine derivatives.

Emergency Spill Response

Scenario: A 5g bottle of solid powder is dropped and shatters on the lab floor.

  • Evacuate & Ventilate: Clear the immediate area.[1][3] If dust is airborne, evacuate the lab for 15 minutes to allow HVAC to cycle.[3]

  • PPE Up: Wear a fit-tested N95 respirator, safety goggles, lab coat, and double nitrile gloves.[3]

  • Containment: Cover the spill with a damp paper towel (water or ethanol) to prevent dust dispersion.[3] Do not dry sweep.[1][3]

  • Cleanup:

    • Scoop the damp material and broken glass into a hard-walled container (e.g., a wide-mouth jar).[1][3]

    • Wipe the surface 3 times with ethanol-soaked wipes.[1][3]

    • Place all wipes and the scoop into the hazardous waste bag (Protocol A).[3]

  • Verification: Check the area with a UV lamp (many indazoles are fluorescent) to ensure no residue remains.[1][3]

Regulatory Context & Compliance

While this specific isomer may not be explicitly listed on the EPA RCRA P-list or U-list, it must be managed under the "Characteristic of Toxicity" or general "Duty of Care" principles due to its pharmacological activity.[3]

  • RCRA Status: Non-listed.[1][3] However, if mixed with listed solvents (e.g., Methanol - F003), the entire mixture adopts the F-code.[1][2]

  • EPA Waste Code Suggestion: If testing determines toxicity (TCLP), use D001 (if ignitable solvent) or D002 (if pH > 12.5).[3] Otherwise, label as "Non-RCRA Regulated Hazardous Waste."

  • SARA Title III: Check your facility's threshold planning quantities; nitrogen heterocycles often trigger reporting if stored in bulk.[1][3]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link][1][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] Washington (DC): National Academies Press (US); 2011.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200. [Link][3]

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE
Reactant of Route 2
Reactant of Route 2
6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.